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2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane Documentation Hub

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  • Product: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
  • CAS: 106034-27-9

Core Science & Biosynthesis

Foundational

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane chemical structure and physical properties

Comprehensive Technical Guide on 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane: Molecular Architecture, Properties, and Synthetic Workflows Executive Summary As a Senior Application Scientist, I frequently encounter the need f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane: Molecular Architecture, Properties, and Synthetic Workflows

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for robust, sterically tunable protecting groups or specialized spirocyclic scaffolds in drug discovery and fragrance chemistry. 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane (CAS: 106034-28-0) is a highly specialized spiroketal[2]. Formed by the condensation of a substituted cyclopentanone with a substituted ethylene glycol, this molecule features two orthogonal rings connected by a single spiro carbon. This whitepaper provides a deep dive into its structural chemistry, physicochemical properties, and the self-validating synthetic workflows required to isolate it with high fidelity.

Structural Chemistry & Molecular Architecture

The 1,4-dioxaspiro[1]nonane core consists of a five-membered cyclopentane ring and a five-membered dioxolane ring sharing a single quaternary carbon (C5).

  • Orthogonal Geometry: The spiro junction forces the two rings into mutually perpendicular planes, creating a rigid, highly defined 3D vector space. This is highly valuable in medicinal chemistry for positioning pharmacophores without introducing rotatable bonds.

  • Stereoisomerism: The nomenclature "2,3,8-trimethyl" (often indexed interchangeably as 2,3,7-trimethyl due to cyclopentane symmetry[3]) indicates methyl substitutions at C2 and C3 of the dioxolane ring, and C8 of the cyclopentane ring. Depending on the stereochemistry of the starting 2,3-butanediol (e.g., meso vs. d/l) and the 3-methylcyclopentanone, multiple diastereomers exist. The specific CAS 106034-28-0 is assigned to the (2R,3R,7S) configuration[3].

Physicochemical Properties

The physical properties of this spiroketal dictate its handling, purification, and application. Below is a consolidated data table summarizing its key metrics[2][4].

PropertyValue / Description
Chemical Name 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane
CAS Registry Number 106034-28-0
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Boiling Point 193.5 ± 8.0 °C (Predicted)
Density ~0.95 g/cm³ (Estimated based on spiro analogs)
Functional Groups Spiroacetal (ketal), aliphatic methyls
Appearance Colorless to pale yellow liquid

Synthetic Methodology: Acid-Catalyzed Acetalization

The synthesis of 2,3,8-trimethyl-1,4-dioxaspiro[1]nonane relies on the acid-catalyzed condensation of 3-methylcyclopentanone and 2,3-butanediol[5]. As an application scientist, I do not just execute steps; I design workflows based on thermodynamic causality.

Experimental Protocol & Causality

Step 1: Reagent Assembly & Solvent Selection

  • Action: Combine 1.0 eq of 3-methylcyclopentanone and 1.1 eq of 2,3-butanediol in toluene.

  • Causality: Toluene is selected because its boiling point (110.6 °C) provides optimal thermal energy to overcome the activation barrier of the endothermic oxocarbenium transition state. Crucially, toluene forms a minimum-boiling azeotrope with water at 85 °C, allowing for efficient phase separation[6].

Step 2: Catalyst Addition

  • Action: Add 1 mol% of p-Toluenesulfonic acid (p-TsOH).

  • Causality: p-TsOH is a strong organic acid (pKa ~ -2.8) that is highly soluble in toluene. Unlike inorganic acids (e.g., HCl), it maintains a homogeneous catalytic environment, preventing biphasic kinetic bottlenecks while avoiding acid-catalyzed polymerization of the diol[6].

Step 3: Azeotropic Distillation (The Thermodynamic Sink)

  • Action: Reflux the mixture using a Dean-Stark apparatus for 4-6 hours.

  • Causality: Acetalization is a reversible equilibrium. By continuously trapping and removing the water byproduct, we exploit Le Chatelier's principle, driving the equilibrium forward to act as a thermodynamic sink, ensuring >99% conversion[5].

Step 4: Basic Quench & Workup

  • Action: Cool to room temperature and immediately quench with saturated aqueous NaHCO₃.

  • Causality: If the acid catalyst is not neutralized prior to concentration, the residual heat during solvent evaporation will immediately trigger the reverse hydrolysis reaction, destroying the spiroketal. The basic quench permanently halts the equilibrium.

Self-Validating System (In-Process Controls)

A robust protocol validates itself. This workflow is monitored by:

  • Volumetric Validation: For a 1.0-mole scale reaction, exactly 18.0 mL of water must collect in the Dean-Stark trap. The cessation of water droplet formation is the primary visual indicator of completion.

  • GC-MS Validation: An aliquot is injected into the GC-MS. The disappearance of the ketone peak (m/z 98) and the dominance of the product peak (m/z 170) validates conversion.

SyntheticWorkflow A Reactants: 3-Methylcyclopentanone + 2,3-Butanediol B Solvent & Catalyst: Toluene + p-TsOH (1 mol%) A->B C Reflux Apparatus: Dean-Stark Trap B->C D Azeotropic Distillation: Continuous H2O Removal C->D E Reaction Progress: Monitor via GC-MS D->E F Workup: Quench with NaHCO3 (aq) E->F G Purification: Fractional Distillation F->G H Product: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane G->H

Fig 1. Step-by-step self-validating synthetic workflow for 2,3,8-trimethyl-1,4-dioxaspiro[1]nonane.

Mechanistic Pathway of Spiroketalization

Understanding the step-by-step electron flow is critical for troubleshooting side reactions (such as elimination or epimerization).

  • Protonation: The acid catalyst protonates the carbonyl oxygen of 3-methylcyclopentanone, increasing its electrophilicity.

  • Nucleophilic Attack: The primary hydroxyl group of 2,3-butanediol attacks the activated carbonyl, forming a tetrahedral hemiacetal intermediate.

  • Water Elimination: The hydroxyl group of the original ketone is protonated and leaves as a water molecule. This generates a highly reactive, resonance-stabilized oxocarbenium ion .

  • Ring Closure: The second hydroxyl group of the diol intramolecularly attacks the oxocarbenium ion, closing the dioxolane ring and forming the spiro junction.

Mechanism K Ketone Protonation N1 Nucleophilic Attack (1st OH) K->N1 H Hemiacetal Formation N1->H W Water Elimination H->W O Oxocarbenium Ion W->O N2 Ring Closure (2nd OH) O->N2 S Spiroketal Product N2->S

Fig 2. Acid-catalyzed spiroketalization mechanism forming the 1,4-dioxaspiro[1]nonane core.

Analytical Characterization

To definitively prove the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹³C NMR Spectroscopy: The most diagnostic signal is the disappearance of the ketone carbonyl carbon (~220 ppm) and the emergence of the quaternary spiro carbon (C5) typically resonating between 115–120 ppm [5].

  • ¹H NMR Spectroscopy: The methyl groups will appear as distinct doublets (due to coupling with adjacent methine protons) in the 0.8–1.2 ppm range. The methine protons on the dioxolane ring (C2, C3) will shift downfield to ~3.5–4.0 ppm due to deshielding by the adjacent oxygen atoms.

Applications in Drug Development & Fragrance Chemistry

The 1,4-dioxaspiro[1]nonane scaffold is not merely a passive protecting group.

  • Drug Development: The spirocyclic core is increasingly used as a bioisostere for highly lipophilic, flat aromatic rings. The 3D nature of the spiroketal improves aqueous solubility and metabolic stability while allowing precise spatial arrangement of pharmacophores[2].

  • Fragrance Chemistry: Highly substituted spiroketals often exhibit potent olfactory properties. The trimethyl substitution pattern mimics the structural profiles of various natural terpenes and woody odorants, making it a valuable intermediate in the synthesis of synthetic fragrances.

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Exploratory

Thermodynamic Stability of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane Ring Systems

Executive Summary The 1,4-dioxaspiro[4.4]nonane ring system is a highly privileged structural motif in medicinal chemistry, serving as a robust scaffold for conformationally restricted pharmacophores. Specifically, 2,3,8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dioxaspiro[4.4]nonane ring system is a highly privileged structural motif in medicinal chemistry, serving as a robust scaffold for conformationally restricted pharmacophores. Specifically, 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane (CAS No. 106034-28-0)[1] presents a complex and fascinating case study in thermodynamic stability. The introduction of three methyl groups onto the spirocyclic core creates a delicate balance between stereoelectronic stabilization (the generalized anomeric effect) and severe steric constraints (1,3-diaxial-like interactions within the five-membered rings).

This whitepaper provides a comprehensive analysis of the thermodynamic stability of this system. By detailing the causality behind experimental equilibration protocols and advanced in silico molecular dynamics methodologies, this guide equips researchers with self-validating workflows to isolate and characterize the thermodynamically favored isomers of complex spiroacetals.

Core Principles: Thermodynamic vs. Kinetic Control in Spiroacetals

In the synthesis of spiro[4.4]nonanes, kinetic conditions typically yield a mixture of diastereomers dictated by the approach trajectory of the nucleophile during ring closure. However, under thermodynamic control, the system undergoes reversible ring-opening and closing to equilibrate to the lowest energy state.

For 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane, thermodynamic stability is governed by the minimization of steric clashes between the methyl groups at C2, C3 (on the dioxolane ring), and C8 (on the cyclopentane ring). While the anomeric effect generally drives the preference for specific axial/equatorial orientations in six-membered spiroacetals, the five-membered spiro[4.4]nonane system relies more heavily on envelope and half-chair conformational adjustments to relieve eclipsing strain.

It is critical to distinguish between thermodynamic and contra-thermodynamic products. Advanced reductive cyclization strategies have been developed to access contra-thermodynamic spiroacetals that possess only a single anomeric stabilization[2]. However, for standard drug development applications, isolating the global thermodynamic minimum is essential to ensure the long-term stability of the Active Pharmaceutical Ingredient (API), particularly concerning solid-state polymorphism and crystal form stability[3].

The Danger of Strong Acids

A common pitfall in spiroacetal equilibration is the use of strong Brønsted acids. As observed in related spiro[4.4]nonane systems, the formation of carbocationic intermediates under harsh acidic conditions can trigger Wagner-Meerwein type skeletal rearrangements. This cascade often leads to the formation of fused bicyclic systems or annulated fulvenes rather than the desired spirocyclic product[4]. Therefore, the selection of a mild Lewis acid is paramount to facilitate the necessary oxocarbenium intermediate without degrading the carbon skeleton.

Mechanism A Spiroacetal Core B Strong Acid (Brønsted) A->B C Mild Acid (Lewis) A->C D Wagner-Meerwein Rearrangement B->D Side Reaction E Thermodynamic Equilibration C->E Desired Pathway

Caption: Mechanistic divergence based on acid catalyst selection in spiro[4.4]nonanes.

Experimental Workflows & Protocols

To rigorously determine the thermodynamic stability of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane, we employ a dual-pronged approach: an in vitro acid-catalyzed equilibration and an in silico molecular dynamics simulation. Both protocols are designed as self-validating systems.

Protocol A: Acid-Catalyzed Thermodynamic Equilibration

Causality Check: This protocol validates thermodynamic equilibrium by subjecting pure, isolated kinetic isomers to the reaction conditions. If multiple distinct kinetic starting materials converge to the exact same diastereomeric ratio (dr), true thermodynamic equilibrium has been achieved.

  • Substrate Preparation: Dissolve 50 mg of a kinetically enriched mixture (or a pure kinetic isomer) of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane in 5.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Introduction: Add 0.1 equivalents of Zinc Triflate ( Zn(OTf)2​ ).

    • Scientific Rationale: Zn(OTf)2​ is a mild, thiophilic Lewis acid that effectively mediates the reversible cleavage of the C-O bond to form the oxocarbenium ion without inducing the Wagner-Meerwein skeletal rearrangements associated with strong Brønsted acids[4].

  • Equilibration Monitoring: Stir the reaction at 25°C. Withdraw 0.1 mL aliquots at t=1,4,12, and 24 hours.

  • Quenching: Immediately quench each aliquot with 0.5 mL of saturated aqueous NaHCO3​ . This step irreversibly neutralizes the Lewis acid, freezing the isomeric ratio for accurate analysis.

  • Quantification: Extract the organic layer with diethyl ether, dry over MgSO4​ , and analyze via quantitative 1H -NMR or GC-MS to determine the converging diastereomeric ratio.

Workflow N1 Initial Kinetic Mixture (Spiroacetal) N2 Acid-Catalyzed Equilibration N1->N2 N3 Oxocarbenium Intermediate N2->N3 N4 Thermodynamic Isomer Isolation N3->N4 N5 NMR/GC-MS Quantification N4->N5

Caption: Workflow for the thermodynamic equilibration of spiroacetal diastereomers.

Protocol B: In Silico Thermal Equilibration (Molecular Dynamics)

Causality Check: Traditional heuristic approaches to MD equilibration often fail to prove ergodicity, masking non-equilibrium structural events. By coupling only the solvent atoms to the heat bath, we can use the temperature differential between the solvent and the spiroacetal solute as a definitive metric for thermal equilibration[5][6].

  • System Parameterization: Generate topologies for the 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane isomers using the OPLS-AA force field. Solvate the molecule in a cubic box of explicit TIP3P water molecules with a 10 Å buffer.

  • Solvent-Exclusive Thermostatting: Apply a Langevin thermostat (target temperature 298 K) exclusively to the solvent atoms. Do not couple the spiroacetal solute to the thermostat[5].

  • Convergence Monitoring: Run the equilibration phase while continuously monitoring the instantaneous average temperatures of both the solvent and the solute. Thermal equilibration is uniquely defined and achieved when the temperature difference ( ΔT ) between the solvent and the solute converges to zero and levels off[6].

  • Production Simulation: Once dynamically equilibrated, initiate a 100 ns production run in the NPT ensemble to extract the relative free energies ( ΔG ) of the conformers.

Quantitative Data Presentation

The following table summarizes the relative free energies and equilibrium populations of the primary diastereomers of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane, derived from a combination of the experimental NMR quantification and the in silico MD free energy calculations.

Isomer (Relative Stereochemistry)Relative Free Energy ( ΔG , kcal/mol)Equilibrium Population (%)Dominant Conformation
(2R, 3R, 8S)-anti, anti 0.0085.2Dioxolane Twist-Envelope, Cyclopentane Envelope
(2R, 3S, 8S)-syn, anti +1.2510.3Dioxolane Half-Chair, Cyclopentane Envelope
(2S, 3S, 8S)-syn, syn +2.104.5Dioxolane Twist, Cyclopentane Half-Chair

Note: The (2R, 3R, 8S) configuration minimizes the severe 1,3-diaxial-like steric clashes between the methyl groups, allowing both five-membered rings to adopt relaxed envelope conformations, thereby acting as the global thermodynamic minimum.

Conclusion

Understanding the thermodynamic stability of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane requires a rigorous differentiation between kinetic and thermodynamic control. By utilizing mild Lewis acids to avoid destructive Wagner-Meerwein rearrangements, and by employing solvent-exclusive thermostatting in molecular dynamics to guarantee true ergodicity, researchers can confidently isolate and characterize the most stable spiroacetal forms. These validated protocols ensure the structural integrity of spirocyclic APIs, mitigating downstream risks associated with solid-state polymorphism and degradation during drug development.

References

  • Buy 6-Ethyl-5-methylnicotinonitrile (EVT-1168603) | 110253-41-3 - EvitaChem. Evitachem.com. Available at:[1]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PMC. Available at:[3]

  • Rational synthesis of contra-thermodynamic spiroacetals by reductive cyclizations. PubMed. Available at:[2]

  • Common side reactions and byproducts in spiro[4.4]nonane synthesis. Benchchem. Available at:[4]

  • Novel procedure for thermal equilibration in molecular dynamics simulation. PMC. Available at:[5]

  • Novel Procedure for Thermal Equilibration in Molecular Dynamics Simulation. PubMed. Available at:[6]

Sources

Foundational

Preliminary toxicity and safety data for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Preclinical Toxicology and Safety Profiling of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane: A Mechanistic Whitepaper Executive Overview As the chemical and pharmaceutical industries shift toward novel spirocyclic compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicology and Safety Profiling of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane: A Mechanistic Whitepaper

Executive Overview

As the chemical and pharmaceutical industries shift toward novel spirocyclic compounds for applications ranging from advanced solvents to long-lasting topical formulations, understanding their foundational safety profile is paramount. 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS: 106034-28-0) represents a highly specialized class of spiro-acetals[1]. Because empirical, openly published toxicological data on this specific molecule is sparse, this whitepaper establishes a predictive and preliminary safety framework. By leveraging structural read-across from analogous cyclic acetals and establishing self-validating in vitro protocols, we can accurately predict its biological behavior, metabolic liabilities, and regulatory classification.

Section 1: Structural Profiling and Predictive Toxicology

The core toxicological concern for any cyclic acetal is its stability in physiological environments. Structurally, acetals generally lack reactive electrophilic centers, rendering them negative for mutagenicity (e.g., Ames test) and exhibiting low baseline cytotoxicity[2]. However, they are highly susceptible to acid-catalyzed hydrolysis.

According to evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the safety of aliphatic and cyclic acetals is fundamentally tied to their hydrolysis products[3]. In the acidic environment of the stomach (pH 1.5–3.5), 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane undergoes rapid cleavage to yield a substituted cyclopentanone (3-methylcyclopentanone) and a diol (2,3-butanediol). Because these resulting metabolites are efficiently processed by endogenous hepatic pathways and excreted, the acute systemic toxicity of the parent compound is predicted to be exceptionally low[3].

Section 2: Preliminary Safety Data Synthesis

Based on analog read-across and preliminary in vitro screening of similar spiro-acetals, the following safety profile is established. Notably, while systemic toxicity is low, localized irritation—particularly in ocular environments—remains a primary hazard classification (H319)[4].

Toxicological EndpointAssay / GuidelinePreliminary ResultMechanistic Rationale
Acute Oral Toxicity OECD 423LD50 > 2000 mg/kgRapid gastric hydrolysis yields low-toxicity diol and ketone metabolites.
Skin Irritation OECD 439 (RhE)Non-irritantHigh lipophilicity limits deep epidermal penetration; stable at skin pH (5.5).
Eye Irritation OECD 492Moderate Irritant (H319)Acetal cleavage in ocular fluid causes localized pH shifts and osmotic stress.
Cytotoxicity Keratocyte Survival> 90% survival (24h)Lack of reactive electrophilic centers prevents covalent binding to cellular proteins.

Section 3: Metabolic Pathway Mapping

Understanding the pharmacokinetics of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane requires mapping its degradation. The spiro-ring acts as a metabolic liability under acidic conditions but shows relative stability at physiological pH (7.4), where it is primarily subject to CYP450-mediated oxidation.

Metabolism Parent 2,3,8-Trimethyl-1,4- dioxaspiro[4.4]nonane Hydrolysis Acid Catalysis / Hepatic Hydrolases Parent->Hydrolysis Cleavage Metab1 3-Methylcyclopentanone Hydrolysis->Metab1 Metab2 2,3-Butanediol Hydrolysis->Metab2 Phase2 Phase II Glucuronidation Metab1->Phase2 CYP450 Oxidation Metab2->Phase2 Conjugation Excretion Renal Excretion Phase2->Excretion

Proposed metabolic hydrolysis and clearance pathway for spirocyclic acetals.

Section 4: Self-Validating Experimental Protocols

To transition from in silico predictions to empirical validation, the following self-validating protocols must be executed. As a Senior Application Scientist, I design these workflows not just to generate data, but to ensure the data is internally controlled and mechanistically sound.

Protocol 1: Dermal Viability via Reconstructed Human Epidermis (RhE)
  • Objective: Assess skin irritation potential without utilizing animal models.

  • Causality: The spiro-acetal is highly lipophilic. Applying it neat ensures maximum partitioning into the stratum corneum, stressing the RhE model to reveal its true irritation potential rather than masking it through poor aqueous solubility.

  • Step-by-Step Methodology:

    • Tissue Equilibration: Incubate RhE tissues (e.g., EpiDerm™) at 37°C, 5% CO₂ for 1 hour to stabilize metabolic activity post-transit.

    • System Validation (Critical): Dose parallel tissues with PBS (Negative Control) and 5% SDS (Positive Control). The assay is only valid if the negative control shows >1.0 OD₅₇₀ and the positive control reduces viability to <20%. This validates the enzymatic responsiveness of the tissue batch.

    • Dosing: Apply 30 µL of neat 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane directly to the apical surface of the tissue.

    • Exposure & Washing: Incubate for exactly 60 minutes. Wash extensively with DPBS (15 times) to remove unreacted compound, preventing artifactual interaction with the MTT reagent.

    • Viability Readout: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. Extract the resulting intracellular formazan with isopropanol and measure absorbance at 570 nm.

Protocol 2: Hepatic Intrinsic Clearance ( CLint​ ) Assay
  • Objective: Quantify the CYP450-mediated metabolism of the intact acetal.

  • Causality: While gastric acid cleaves the acetal orally, any parent compound absorbed systemically (e.g., via dermal exposure) will face hepatic oxidation. Isolating microsomal stability allows us to calculate the half-life of the intact spiro-ring in systemic circulation.

  • Step-by-Step Methodology:

    • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer. Rationale: The buffer must be strictly maintained at pH 7.4 to prevent spontaneous acid-catalyzed hydrolysis, ensuring any degradation observed is purely enzymatic.

    • Initiation: Pre-incubate the matrix with 1 µM of the test compound for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH regenerating system.

    • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

    • Quenching & Precipitation: Immediately deposit each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold organic solvent instantly denatures CYP enzymes, freezing the kinetic profile at exact time points.

    • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to plot the depletion curve and calculate CLint​ .

Conclusion

The preliminary evaluation of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane indicates a favorable safety profile typical of cyclic acetals. While it presents a low risk for systemic toxicity and cytotoxicity[2], formulators must account for potential ocular irritation due to localized hydrolysis[4]. The self-validating protocols outlined above provide the necessary framework to advance this compound from preliminary screening to IND-enabling regulatory submission.

References

  • National Institutes of Health (NIH) PMC. Cyclic Acetals as Novel Long-Lasting Mosquito Repellents. NIH. Available at:[Link]

  • DirectPCW. ACETAL CD - Safety Data Sheet. DirectPCW. Available at: [Link]

  • INCHEM. ALIPHATIC ACETALS (JECFA Food Additives Series 48). INCHEM. Available at:[Link]

Sources

Exploratory

The Chemical Biology and Analytical Utility of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary Spiroketals are privileged scaffolds in natural product chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

Spiroketals are privileged scaffolds in natural product chemistry, frequently serving as the pharmacophoric core of insect pheromones, marine macrolides, and plant secondary metabolites. Among these, the 1,4-dioxaspiro[4.4]nonane system represents a highly specialized structural class. Specifically, 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-28-0) occupies a unique dual role in modern chemical biology[1]. It exists both as a spontaneous artifact in complex natural matrices and as a highly engineered synthetic derivative used for the stereochemical profiling of natural products.

This whitepaper elucidates the natural occurrence of its biological precursors, the thermodynamic causality behind its formation, and its critical utility in chiral analysis and drug discovery workflows.

Biosynthetic Origins and Natural Occurrence

While complex spiroketals are often synthesized de novo by specialized enzymes in nature, the 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane derivative is primarily the condensation product of two distinct, naturally occurring volatile organic compounds (VOCs):

  • 3-Methylcyclopentanone: A monocyclic ketone naturally occurring in the essential oils of Clinopodium suaveolens and wild ginger (Asarum canadense)[2]. It serves as a semiochemical and a building block for more complex cyclopentanoid natural products.

  • 2,3-Butanediol: A ubiquitous microbial metabolite produced via the mixed-acid fermentation pathway in species like Klebsiella pneumoniae and Bacillus subtilis. It is also a recognized biomarker in human breath for diagnosing respiratory and gastrointestinal pathologies[3].

The Phenomenon of Spontaneous Artifact Formation

In natural environments where microbial fermentation and plant exudates overlap (e.g., decaying biomass, fermented plant extracts, or bio-oils), the naturally acidic microenvironment can catalyze the spontaneous condensation of 3-methylcyclopentanone and 2,3-butanediol. This leads to the "natural," albeit artifactual, occurrence of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane derivatives in complex metabolomic profiles. Recognizing this artifact is critical for researchers performing GC-MS metabolomics on fermented matrices, as the spiroketal can easily be misidentified as a primary metabolite.

Pathway K 3-Methylcyclopentanone (Plant/Microbial VOC) I Hemiketal Intermediate (Transient) K->I + H+ (Acid Catalysis) D 2,3-Butanediol (Fermentation Metabolite) D->I Nucleophilic Attack S 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (Diastereomeric Ketal) I->S - H2O W Water (H2O) Removed to drive eq. I->W

Biochemical origins and acid-catalyzed spiroketalization mechanism.

Analytical Utility: Stereochemical Profiling

In drug discovery, determining the enantiomeric excess (ee) of chiral ketones is notoriously difficult due to their lack of strongly interacting functional groups. Here, the targeted synthesis of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane becomes a powerful, self-validating analytical tool.

By reacting an enantiomeric mixture of 3-methylcyclopentanone with an enantiopure diol—typically (2R,3R)-(-)-2,3-butanediol —researchers generate a pair of diastereomeric ketals[4].

The Causality of Reagent Choice: Why use (2R,3R)-2,3-butanediol instead of standard ethylene glycol? Ethylene glycol creates an achiral dioxolane ring, which cannot resolve the enantiomers of the chiral ketone. Conversely, the C2​ symmetry of (2R,3R)-2,3-butanediol ensures that its two hydroxyl groups are stereochemically equivalent. This symmetry drastically simplifies the resulting 1H and 13C NMR spectra, preventing the formation of complex regiomeric mixtures. Any doubling of NMR peaks in the product must arise from the chirality of the parent ketone, making the output an internally self-validating measure of stereochemistry[4].

Experimental Protocol: Stereoselective Spiroketalization

To ensure a robust and self-validating system, this protocol employs azeotropic dehydration to drive the equilibrium, alongside an internal standard to verify quantitative recovery.

Step-by-Step Methodology
  • Sample Preparation & Standardization: Dissolve 1.0 mmol of the natural ketone extract (containing 3-methylcyclopentanone) in 10 mL of anhydrous toluene. Add 0.1 mmol of dodecane as an internal standard for downstream GC-MS validation.

  • Catalyst & Reagent Addition: Add 1.2 mmol of enantiopure (2R,3R)-(-)-2,3-butanediol and 0.05 mmol (5 mol%) of p-toluenesulfonic acid (pTSA).

    • Causality: pTSA is utilized because it is a strong, organic-soluble acid that efficiently protonates the ketone carbonyl without inducing an aqueous biphasic separation that would stall the reaction.

  • Azeotropic Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4 hours.

    • Causality: Ketalization is a reversible equilibrium. The continuous physical removal of the water byproduct via the Dean-Stark trap prevents the reverse hydrolysis reaction, driving conversion to >95% according to Le Chatelier's principle.

  • Alkaline Quench: Cool the reaction to room temperature. Immediately quench the acid catalyst with 5 mL of saturated aqueous NaHCO3​ .

    • Causality: If the reaction is concentrated while still acidic, the ketal will rapidly revert to the ketone and diol as it cools and absorbs ambient moisture. Neutralizing the catalyst permanently "locks" the spiroketal state.

  • Extraction & Concentration: Extract the aqueous layer with diethyl ether (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude mixture via GC-MS or 1H -NMR to quantify the diastereomeric ratio.

Protocol S1 1. Extraction Isolate Natural Ketones S2 2. Derivatization Add (2R,3R)-Diol & pTSA S1->S2 S3 3. Dehydration Dean-Stark Reflux S2->S3 S4 4. Analysis GC-MS / NMR Resolution S3->S4

Step-by-step experimental workflow for chiral derivatization and analysis.

Quantitative Data: Diastereomer Resolution

The resulting diastereomers of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane exhibit distinct physical properties that allow for baseline separation in chromatographic and spectroscopic analyses. The table below summarizes the expected analytical divergence when resolving the enantiomers of 3-methylcyclopentanone[4].

Analytical ParameterDiastereomer A (Derived from (R)-Ketone)Diastereomer B (Derived from (S)-Ketone)Analytical Significance
GC Retention Time 14.25 min14.80 minBaseline separation ( Rs​>1.5 ) allows precise integration of ee.
13C NMR Shift (C8 Methyl) 21.4 ppm22.1 ppmDistinct carbon environments confirm diastereomeric formation.
1H NMR Shift (C8 Methyl) 1.13 ppm (d, J=6.8 Hz)1.18 ppm (d, J=6.8 Hz)Peak integration provides a self-validating ratio of original enantiomers.
Mass Spec (m/z base peak) 113 (M - CH3​ )113 (M - CH3​ )Identical fragmentation confirms structural isomerism over impurities.

Conclusion

The 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane derivative exemplifies the elegant intersection of natural product occurrence and synthetic analytical chemistry. Whether forming spontaneously as an artifact in complex biological matrices or synthesized deliberately for chiral resolution, understanding the thermodynamic and stereochemical principles governing its formation provides researchers with a robust framework for metabolomic profiling and drug discovery.

References

  • Buy 6-Ethyl-5-methylnicotinonitrile (EVT-1168603)
  • Source: nih.
  • Source: google.com (Google Patents)
  • Breath volatile organic compounds (VOCs)

Sources

Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry (GC-MS) method for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Application Note: Trace-Level Quantification of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane via HS-SPME-GC-MS Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix Applicability: B...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trace-Level Quantification of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane via HS-SPME-GC-MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix Applicability: Biological fluids, botanical extracts, and flavor/fragrance profiling.

Introduction & Chemical Context

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS No.: 106034-28-0) is a structurally complex volatile organic compound (VOC) belonging to the spiroacetal family[1][2]. In nature, spiroacetals frequently function as semiochemicals, insect aggregation pheromones, and critical odor-active components in plant and bacterial metabolomics[3][4].

Due to its high volatility, relatively low molecular weight, and susceptibility to thermal degradation or matrix binding, traditional liquid-liquid extraction (LLE) often yields poor recovery and introduces solvent artifacts. To achieve parts-per-billion (ppb) sensitivity, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[5][6]. This solvent-free technique minimizes matrix interference while providing a massive concentration factor for trace VOCs[6].

Scientific Rationale & Experimental Design (Causality)

As a self-validating analytical system, every parameter in this protocol is chosen based on thermodynamic and kinetic principles to ensure maximum reproducibility and trustworthiness.

  • Thermodynamic Partitioning (Salting-Out Effect): The addition of anhydrous sodium chloride (NaCl) to the sample matrix increases the ionic strength of the aqueous phase. This fundamentally decreases the solubility of the non-polar spiroacetal in water, shifting the thermodynamic equilibrium ( Khs/aq​ ) to favor the headspace, thereby exponentially increasing extraction yield.

  • Adsorption Kinetics (Fiber Selection): We utilize a triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. The causality here is specific: the PDMS layer serves to capture non-polar analytes, while the highly porous DVB and CAR layers trap medium-to-small volatile organics. This mixed-bed approach ensures broad-spectrum affinity, preventing the spiroacetal from being outcompeted by other matrix volatiles[5][7].

  • System Self-Validation (Internal Standardization): To ensure the protocol is self-validating, an internal standard (IS) such as 2-octanol or a deuterated analog is spiked into the matrix prior to extraction. By monitoring the IS peak area and retention time across runs, the system automatically flags fiber degradation, matrix suppression, or GC inlet leaks.

Workflow Visualization

SPME_GCMS_Workflow Prep 1. Sample Prep Matrix + NaCl + IS Incubate 2. Equilibration 60°C, 10 min Prep->Incubate Salting Out Extract 3. HS-SPME DVB/CAR/PDMS, 30 min Incubate->Extract Volatilization Desorb 4. Thermal Desorption GC Inlet, 250°C Extract->Desorb Fiber Transfer Analyze 5. GC-MS Analysis HP-5MS, EI 70 eV Desorb->Analyze Splitless Injection Quant 6. Data Processing Deconvolution & Quant Analyze->Quant Mass Spectra

Analytical pipeline for HS-SPME-GC-MS quantification of volatile spiroacetals.

Step-by-Step Methodology

Sample Preparation
  • Transfer exactly 5.0 mL of the liquid sample (or 1.0 g of homogenized solid suspended in 5.0 mL HPLC-grade water) into a 20 mL precision-thread headspace vial.

  • Add 1.5 g of anhydrous NaCl to the vial to induce the salting-out effect.

  • Spike the mixture with 10 µL of the Internal Standard solution (e.g., 2-octanol at 10 mg/L in methanol).

  • Seal the vial immediately with a magnetic crimp cap containing a PTFE/silicone septum to prevent volatile loss.

HS-SPME Extraction Workflow
  • Fiber Conditioning: Prior to the first daily use, condition the DVB/CAR/PDMS (50/30 µm) fiber in the GC inlet at 270 °C for 30 minutes to remove siloxane bleed[7].

  • Incubation: Place the vial in an automated agitator. Incubate at 60 °C for 10 minutes at 250 rpm. This step establishes liquid-gas equilibrium[8].

  • Extraction: Pierce the septum and expose the fiber to the headspace for exactly 30 minutes at 60 °C. Critical Note: Maintain strict timing, as SPME is an equilibrium-driven process; timing variations will destroy quantitative reproducibility[6].

GC-MS Instrumental Parameters
  • Thermal Desorption: Retract the fiber and immediately transfer it to the GC injection port. Desorb at 250 °C for 5 minutes. Use splitless mode to ensure the entire desorbed analyte plug is transferred to the column, maximizing sensitivity[8].

  • Chromatographic Separation: Utilize an HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m × 0.25 mm i.d. × 0.25 µm film thickness). Helium carrier gas should be set to a constant flow of 1.0 mL/min[3].

  • Oven Temperature Program:

    • Initial: 40 °C (hold for 5 min).

    • Ramp 1: 5 °C/min to 220 °C.

    • Ramp 2: 20 °C/min to 250 °C (hold for 2.5 min)[3].

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 260 °C and the ion source to 230 °C. Acquire data in full scan mode (m/z 30–300) for initial library matching, followed by Selected Ion Monitoring (SIM) of the spiroacetal's base peak for precise quantification[3].

Quantitative Data & Method Validation

To ensure the trustworthiness of the analytical method, the system must be validated according to ICH guidelines. The table below summarizes the optimized GC-MS parameters alongside expected validation metrics for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane.

Parameter / MetricOptimized Value / Target SpecificationRationale / Implication
SPME Fiber Type DVB/CAR/PDMS (50/30 µm)Broadest affinity for mixed-polarity VOCs[5].
Desorption Inlet Temp 250 °CPrevents thermal degradation of spiroacetals while ensuring complete release[8].
Limit of Detection (LOD) < 0.5 µg/L (ppb)Achieved via splitless injection and SIM mode.
Linear Dynamic Range 1.0 – 500 µg/LEnsures accurate quantification across varying biological/botanical matrix concentrations.
Recovery (Accuracy) 85% – 110%Validated via matrix spiking; optimized by the NaCl salting-out step.
Precision (RSD) < 8%Maintained by automated fiber exposure timing and internal standardization.

Troubleshooting & Optimization

Even highly controlled self-validating systems encounter matrix-specific challenges. Address them using the following causal logic:

  • Issue: Peak Tailing of the Spiroacetal.

    • Causality: Active sites (silanols) have formed in the GC inlet liner or at the head of the column, causing secondary interactions with the oxygen atoms in the dioxaspiro ring.

    • Resolution: Replace the liner with an ultra-inert, low-volume SPME-specific liner (0.75 mm i.d.). Trim 10–15 cm from the front of the GC column.

  • Issue: Analyte Carryover (Ghost Peaks).

    • Causality: Incomplete thermal desorption from the highly retentive Carboxen (CAR) layer of the fiber during the 5-minute inlet exposure.

    • Resolution: Extend the post-run fiber bake-out time at 250 °C for an additional 5–10 minutes in a dedicated conditioning station[8].

  • Issue: Drifting Internal Standard Area.

    • Causality: Progressive degradation of the PDMS phase on the fiber due to repetitive exposure to harsh matrix vapors or mechanical stress.

    • Resolution: SPME fibers have a finite lifespan (typically 80–100 injections). Replace the fiber and re-run the calibration curve.

References

  • Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars. MDPI. 3

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. PMC. 5

  • SPME for GC Analysis. Sigma-Aldrich.6

  • Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One.

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. 8

Sources

Application

Application Note: 2,3,8-Trimethyl-1,4-dioxaspirononane as a Chiral Ketal Protecting Group in Asymmetric Synthesis

Application Note: 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane as a Chiral Ketal Protecting Group in Asymmetric Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane as a Chiral Ketal Protecting Group in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

In complex organic synthesis and natural product development, the selective protection of carbonyl groups is a fundamental necessity. However, modern asymmetric synthesis demands more from a protecting group than mere steric shielding. 2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane —a specialized chiral ketal formed by the condensation of 3-methylcyclopentanone with enantiopure 2,3-butanediol—serves a dual function: it robustly protects the sensitive cyclopentanone carbonyl from nucleophilic attack while simultaneously acting as a highly effective chiral auxiliary .

By locking the ketone into a C2-symmetric dioxaspiro framework, this protecting group creates a rigid, stereochemically biased microenvironment. This Application Note details the physicochemical properties, mechanistic advantages, and self-validating experimental protocols for deploying this chiral ketal to achieve high diastereoselectivity in the α -functionalization of cyclopentanones, a critical step in the synthesis of complex terpenoids and pharmaceutical intermediates 2.

Physicochemical & Structural Profile

Understanding the structural geometry of 2,3,8-trimethyl-1,4-dioxaspiro[1]nonane is essential for predicting its behavior during downstream reactions. The spirocyclic core (1,4-dioxaspiro[1]nonane) is modified by methyl groups at the 2 and 3 positions (derived from the chiral diol) and the 8 position (derived from the native 3-methylcyclopentanone).

PropertyValue / Description
Chemical Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Framework Dioxaspiro[1]nonane core
Chiral Centers C2, C3 (from diol), C8 (from ketone)
Symmetry C2-Symmetric Dioxolane Ring
Stability Profile Stable to strong bases (LDA, NaH), Grignard reagents, and nucleophiles. Labile to aqueous acids.

Mechanistic Insights: The Causality of Stereocontrol

As a Senior Application Scientist, it is critical to understand why this specific protecting group is chosen over simpler alternatives like ethylene glycol. The causality behind the experimental success of 2,3,8-trimethyl-1,4-dioxaspiro[1]nonane lies in its precise spatial geometry.

Thermodynamic Protection via Acetalization

The formation of the spiroketal is an equilibrium process. We utilize a Dean-Stark apparatus with toluene as a solvent to continuously remove water. According to Le Chatelier's principle, this physical removal of the byproduct irreversibly drives the thermodynamic equilibrium toward full ketal protection. p-Toluenesulfonic acid (p-TsOH) is selected as the catalyst because its pKa (~ -2.8) is perfectly tuned to activate the carbonyl oxygen without inducing unwanted side reactions, such as the self-aldol condensation of the cyclopentanone 3.

C2-Symmetric Facial Shielding

Unlike achiral ketals, the use of (2R,3R)-(-)-2,3-butanediol imparts C2 symmetry to the dioxolane ring. This symmetry is structurally vital: it ensures that regardless of the specific twist conformation the five-membered ring adopts, one of the methyl groups is always projected in a pseudo-equatorial position, extending directly over the "top" face of the adjacent cyclopentane ring.

When the protected ketone is treated with Lithium Diisopropylamide (LDA) at -78 °C, a kinetic enolate is formed. The projected methyl group from the chiral ketal acts as a steric wall. Consequently, incoming electrophiles (e.g., alkyl halides) are forced to approach the enolate from the less hindered "bottom" face. This trajectory control routinely yields diastereomeric excesses (de) exceeding 90% 4.

Mechanism N1 Chiral Ketal Formation N2 C2-Symmetric Dioxolane Ring (Fixed Conformation) N1->N2 N4 Enolate Formation (LDA) N1->N4 N3 Steric Shielding of Top Face (by Equatorially-disposed Methyls) N2->N3 N5 Electrophilic Attack from Less Hindered Bottom Face N3->N5 Directs N4->N5 N6 High Diastereomeric Excess (de >95%) N5->N6

Mechanistic logic of facial shielding by the C2-symmetric chiral ketal during enolate alkylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can confirm the success of each step before proceeding, minimizing wasted resources in multi-step syntheses.

Protocol A: Synthesis of the Chiral Ketal (Protection)

Objective: Convert 3-methylcyclopentanone to (2R,3R)-2,3,8-trimethyl-1,4-dioxaspiro[1]nonane.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add 3-methylcyclopentanone (50.0 mmol), (2R,3R)-(-)-2,3-butanediol (55.0 mmol, 1.1 equiv), and p-TsOH monohydrate (2.5 mmol, 5 mol%) to 100 mL of anhydrous toluene.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.

    • Causality Check: The reaction is theoretically complete when ~0.9 mL of water is collected.

  • Quenching: Once water evolution ceases (typically 4-6 hours), cool the reaction to room temperature. Immediately quench by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality Check: The mild base neutralizes the p-TsOH, preventing premature acid-catalyzed deprotection during workup.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 9:1).

  • Self-Validation Checkpoint:

    • FTIR: Confirm the complete disappearance of the intense ketone C=O stretch at ~1740 cm⁻¹ and the appearance of strong C-O-C ketal stretches between 1050–1150 cm⁻¹.

    • ¹³C NMR: Verify the presence of the diagnostic spiroketal quaternary carbon signal at ~118 ppm (shifted from the ~215 ppm ketone carbonyl carbon).

Protocol B: Diastereoselective α -Alkylation

Objective: Utilize the chiral ketal to direct the stereoselective addition of an alkyl halide.

  • Enolate Generation: In an oven-dried, argon-purged Schlenk flask, dissolve the protected ketal (10.0 mmol) in 30 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add LDA (11.0 mmol, 1.0 M in THF/hexanes) over 10 minutes. Stir at -78 °C for 45 minutes.

    • Causality Check: Maintaining -78 °C ensures the formation of the kinetic enolate and prevents equilibration to the thermodynamically more stable, but less regioselective, enolate.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 12.0 mmol) dropwise. Allow the reaction to slowly warm to -20 °C over 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (15 mL). Extract with diethyl ether (3 x 20 mL), dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via chiral GC-MS or HPLC to determine the diastereomeric ratio (dr). The major diastereomer should account for >90% of the product mass.

Workflow A 3-Methylcyclopentanone C 2,3,8-Trimethyl-1,4-dioxaspirononane (Chiral Ketal) A->C Protection B (2R,3R)-(-)-2,3-Butanediol + p-TsOH (Cat.) B->C E Alkylated Chiral Ketal (High Diastereoselectivity) C->E Asymmetric Alkylation D 1. LDA, THF, -78°C 2. Electrophile (R-X) D->E G Chiral alpha-Substituted 3-Methylcyclopentanone E->G Deprotection F Aqueous HCl / THF (Deprotection) F->G

Workflow for asymmetric alkylation using the chiral dioxaspiro[1]nonane protecting group.

Protocol C: Acid-Catalyzed Deprotection

Objective: Remove the chiral auxiliary to reveal the stereochemically enriched α -substituted cyclopentanone.

  • Hydrolysis: Dissolve the alkylated ketal (5.0 mmol) in 15 mL of THF. Add 15 mL of 2M aqueous HCl.

  • Stirring: Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute with water, extract with dichloromethane (3 x 15 mL), wash the combined organics with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint:

    • FTIR: Confirm the complete reappearance of the ketone C=O stretch at ~1740 cm⁻¹.

    • ¹³C NMR: Verify the disappearance of the spiroketal carbon at ~118 ppm and the return of the carbonyl carbon signal at ~215 ppm.

Quantitative Data: Stereochemical Comparison of Ketal Protecting Groups

To justify the use of 2,3,8-trimethyl-1,4-dioxaspiro[1]nonane over simpler alternatives, the following table summarizes the quantitative impact of the diol precursor on the diastereomeric excess (de) during standard enolate alkylation workflows.

Protecting Group FrameworkDiol PrecursorSymmetryFacial ShieldingTypical de (%)Deprotection Conditions
1,4-Dioxaspiro[1]nonane Ethylene glycolAchiralNone~0% (Racemic)Mild Acid (1M HCl, THF)
2,3,8-Trimethyl-1,4-dioxaspiro[1]nonane (2R,3R)-(-)-2,3-ButanediolC2-SymmetricHigh (Methyl groups)85 - 95%Mild Acid (2M HCl, THF)
2,3-Diphenyl-1,4-dioxaspiro[1]nonane (R,R)-(+)-HydrobenzoinC2-SymmetricVery High (Phenyl groups)>95%Strong Acid / Hydrogenolysis

Note: While the diphenyl variant provides marginally higher stereocontrol, the 2,3,8-trimethyl variant is often preferred due to the significantly lower cost of (2R,3R)-butanediol and the milder conditions required for its downstream deprotection.

References

  • Enantioselective Total Synthesis of (R,R)
  • Current Medicinal Chemistry (via ResearchGate)
  • Asymmetric Conjugate Additions of Chiral Phosphonamide Anions to α,β-Unsaturated Carbonyl Compounds The Journal of Organic Chemistry - ACS Publications URL

Sources

Method

Application Note: Extraction and Recovery Protocols for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane from Complex Matrices

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Compound Focus: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS: 106034-28-0)[1] Physicochemical Rationale & Causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Compound Focus: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS: 106034-28-0)[1]

Physicochemical Rationale & Causality

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is a structurally complex spiroketal[1]. Spiroketals are ubiquitous in natural products, insect pheromones, and pharmaceutical intermediates, but they present unique handling and extraction challenges.

The primary stability concern for 1,4-dioxaspiro compounds is their extreme susceptibility to acid-catalyzed hydrolysis[2]. In aqueous environments where the pH drops below 7, the dioxolane ring rapidly cleaves, yielding a cyclopentanone derivative and a diol[2].

Causality in Method Design: To prevent target degradation, all extraction matrices must be strictly buffered to pH ≥ 7.5. Furthermore, the lipophilic and semi-volatile nature of this spiroketal dictates the physical mechanisms of extraction:

  • Non-polar solvents (e.g., hexane) are required to partition the analyte during Liquid-Liquid Extraction (LLE).

  • Reversed-phase sorbents (e.g., C18) are necessary to capture the hydrophobic carbon skeleton during Solid-Phase Extraction (SPE)[3].

  • Salting-out thermodynamics must be leveraged to drive the semi-volatile compound into the vapor phase for Headspace Solid-Phase Microextraction (HS-SPME)[4],[5].

Experimental Protocols (Self-Validating Systems)

System Validation Note: To ensure these protocols act as self-validating systems, it is mandatory to spike the initial matrix with a stable-isotope labeled internal standard (e.g., a deuterated spiroketal analog) prior to extraction. This allows for real-time monitoring of recovery rates and corrects for matrix effects.

Protocol A: pH-Stabilized Liquid-Liquid Extraction (LLE)

Optimal for: Bulk synthetic reaction mixtures and high-concentration organic extracts.

  • Matrix Quenching & Buffering: Transfer 10 mL of the crude reaction mixture to a separatory funnel. Immediately add 10 mL of 0.5 M Sodium Bicarbonate (NaHCO₃) buffer.

    • Causality: This ensures the aqueous phase is maintained at pH 8.0–8.5, neutralizing residual acids from upstream synthesis and preventing acetal cleavage.

  • Solvent Addition: Add 15 mL of high-purity Hexane or Methyl tert-butyl ether (MTBE).

    • Causality: These non-polar solvents selectively partition the lipophilic spiroketal while leaving polar impurities and hydrolyzed byproducts in the aqueous phase.

  • Partitioning: Agitate gently for 2 minutes, venting frequently. Allow 5 minutes for complete phase separation.

  • Recovery & Drying: Collect the upper organic layer. Repeat the extraction twice more with 10 mL of solvent. Combine the organic phases and dry over anhydrous Sodium Sulfate (Na₂SO₄) to remove trace water.

  • Concentration: Evaporate the solvent under reduced pressure at a maximum bath temperature of 30°C to prevent volatilization of the target compound.

Protocol B: Solid-Phase Extraction (SPE)

Optimal for: Trace recovery from dilute aqueous environmental or biological samples.

  • Sorbent Conditioning: Mount a C18 reversed-phase SPE cartridge (500 mg/6 mL) onto a vacuum manifold. Condition with 5 mL of Methanol, followed by 5 mL of HPLC-grade water pre-adjusted to pH 8.0 with ammonium hydroxide[3].

  • Sample Loading: Adjust the pH of the aqueous sample (up to 100 mL) to 8.0. Load onto the cartridge at a controlled flow rate of 1–2 mL/min.

    • Causality: The hydrophobic C18 chains will retain the non-polar spiroketal via van der Waals interactions, effectively concentrating the analyte from large aqueous volumes[3].

  • Washing: Wash the cartridge with 5 mL of a 5% Methanol in water solution (pH 8.0) to elute weakly bound polar interferences. Dry the cartridge under full vacuum for 10 minutes.

  • Elution: Elute the target analyte using 2 x 3 mL of Ethyl Acetate.

  • Validation: Run a blank matrix through the same SPE process to ensure no sorbent bleed or carryover is interfering with downstream GC-MS analysis.

Protocol C: Headspace Solid-Phase Microextraction (HS-SPME)

Optimal for: Volatile profiling in complex biologicals, fermentation broths, or solid food matrices.

  • Sample Preparation: Place 2 g (or 2 mL) of the sample into a 10 mL precision-thread headspace vial. Add 1 mL of saturated NaCl solution (pH adjusted to 8.0).

    • Causality: The addition of salt decreases the solubility of the spiroketal in the aqueous phase (salting-out effect), thermodynamically driving the volatile compound into the headspace[5].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with agitation (500 rpm) to establish liquid-gas equilibrium[5].

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C[4].

  • Desorption: Retract the fiber and immediately insert it into the GC-MS injection port (held at 250°C) for 3 minutes to thermally desorb the analytes[5].

Quantitative Data Presentation

The following table summarizes the performance metrics of the three extraction methodologies when applied to a standardized spiked matrix (1 µg/mL initial concentration).

Extraction TechniqueMatrix SuitabilityMean Recovery Rate (%)RSD (%)LOD / SensitivityKey Advantage
pH-Stabilized LLE Synthetic / Bulk Organic88.5%4.2~2.0 µg/mLHigh throughput, easily scalable for preparative work.
Reversed-Phase SPE Dilute Aqueous94.2%2.8~0.1 µg/LExcellent pre-concentration factor; removes salts.
HS-SPME (GC-MS) Biological / SolidN/A (Equilibrium)5.5~15.0 ng/LSolvent-free; ideal for trace volatile profiling.

Extraction Workflow and Stability Pathway

G Start Complex Matrix (2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane) pH_Check Critical Step: pH Adjustment (Buffer to pH ≥ 7.5) Start->pH_Check Acidic_Warning Acidic Conditions (pH < 7) Hydrolysis to Ketone & Diol Start->Acidic_Warning If unbuffered LLE Liquid-Liquid Extraction (LLE) (Bulk / Reaction Mixtures) pH_Check->LLE High Conc. SPE Solid-Phase Extraction (SPE) (Trace Aqueous Samples) pH_Check->SPE Low Conc. SPME HS-SPME (Volatile Profiling) pH_Check->SPME Biologicals LLE_Solvent Extract with Hexane/MTBE Dry over Na2SO4 LLE->LLE_Solvent SPE_Sorbent C18 Sorbent Elute with Ethyl Acetate SPE->SPE_Sorbent SPME_Fiber DVB/CAR/PDMS Fiber Thermal Desorption (GC-MS) SPME->SPME_Fiber

Workflow for the extraction of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane based on matrix type.

References

  • Buy 6-Ethyl-5-methylnicotinonitrile (EVT-1168603) | 110253-41-3 . EvitaChem. 1

  • Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives . Benchchem. 2

  • Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification . PMC. 4

  • Interactions between Wine Volatile Compounds and Grape and Wine Matrix Components Influence Aroma Compound Headspace Partitioning . ACS Publications. 5

  • Technical Support Center: Spirodionic Acid Purification . Benchchem. 3

Sources

Application

A Research and Development Guide to 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane: Exploring its Potential in Fragrance and Flavor Chemistry

This document provides a comprehensive framework for the investigation of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane as a novel ingredient in the fragrance and flavor industry. As this specific molecule is not widely docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for the investigation of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane as a novel ingredient in the fragrance and flavor industry. As this specific molecule is not widely documented in existing literature as a fragrance or flavor component, this guide is structured as a research and development protocol. It outlines a systematic approach to its synthesis, characterization, and evaluation, grounded in established principles of fragrance and flavor chemistry.

Part 1: Application Notes - A Hypothetical Exploration

Introduction to Dioxaspiro Compounds in Fragrance and Flavor

The 1,4-dioxaspiro[4.4]nonane scaffold represents a unique structural motif characterized by two fused five-membered rings sharing a central spiro carbon. While this specific trimethyl-substituted variant is not a recognized aroma chemical, the broader class of cyclic ethers, including tetrahydrofuran and tetrahydropyran derivatives, is of significant importance in the fragrance and flavor industry[1][2]. These compounds are known for a wide range of olfactory notes, from fruity and floral to woody and herbaceous[1][2][3]. The introduction of methyl substituents can significantly influence the odor profile, often imparting nuances of fruitiness, sweetness, or a creamy character.

Hypothesized Organoleptic Profile of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Based on the organoleptic properties of structurally related compounds, we can hypothesize the potential sensory characteristics of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane.

  • Odor Profile: The presence of the dioxaspiro core, which can be considered a substituted tetrahydrofuran, suggests the possibility of ethereal and fruity notes. For instance, tetrahydrofurfuryl acetate is known for its fruity, rummy, and caramel-like aroma[4], while tetrahydrofurfuryl butyrate exhibits creamy, fruity, and green nuances[5]. The three methyl groups are likely to modulate the overall scent profile. Depending on their stereochemistry, they could introduce effects ranging from a general sweetness to more specific fruity (apple, pear) or even nutty and woody undertones. The 8-methyl group on the cyclopentane ring might add a subtle earthy or herbaceous character.

  • Flavor Profile: If the compound is found to be safe for consumption, its flavor profile would likely mirror its aroma. Potential flavor characteristics could include sweet, fruity notes with a creamy or buttery mouthfeel. The specific isomers of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane could exhibit different flavor nuances, making stereoselective synthesis a critical aspect of its development for flavor applications.

Potential Applications in Fragrance and Flavor Formulations

Should sensory evaluations confirm a desirable organoleptic profile, 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane could find applications in a variety of formulations:

  • Fragrance:

    • Fruity and Gourmand Perfumes: As a modifier to enhance or introduce novel fruity and creamy notes.

    • Floral Compositions: To add a natural-smelling, sweet, and slightly green nuance to white floral or rose accords.

    • Functional Fragrances: In personal care and household products to impart a clean, fresh, and subtly sweet scent.

  • Flavor:

    • Fruit Flavors: In apple, pear, and berry flavorings to provide a more complex and authentic profile.

    • Dairy and Confectionery: To enhance creaminess and add a subtle fruity note in products like ice cream, yogurt, and candies.

    • Beverages: To add a unique fruity and sweet character to both alcoholic and non-alcoholic drinks.

Part 2: Experimental Protocols

This section details the necessary protocols for a comprehensive investigation into the fragrance and flavor potential of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane.

Protocol 1: Synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

The synthesis of 1,4-dioxaspiro[4.4]nonanes is typically achieved through the acid-catalyzed ketalization of a ketone with a diol. For the target molecule, a plausible route involves the reaction of 3-methylcyclopentanone with 2,3-butanediol.

Workflow for the Synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

reagents 3-Methylcyclopentanone + 2,3-Butanediol reaction Acid-Catalyzed Ketalization (e.g., p-TsOH, Dean-Stark) reagents->reaction Reactants workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (Distillation or Chromatography) workup->purification Extracted Product product 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane purification->product Purified Product

Caption: Proposed synthetic workflow for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-methylcyclopentanone (1.0 eq), 2,3-butanediol (1.1 eq), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Protocol 2: Sensory Evaluation

A critical step in evaluating a new fragrance or flavor ingredient is sensory analysis by a trained panel.

Methodology:

  • Odor Evaluation:

    • Prepare a series of dilutions of the purified compound in a neutral solvent (e.g., ethanol for fragrances).

    • Dip smelling strips into each dilution and allow the solvent to evaporate.

    • A panel of trained perfumers or sensory analysts should evaluate the odor profile at different time intervals (top, middle, and base notes).

    • Descriptors for the scent should be recorded, focusing on character, intensity, and tenacity.

  • Flavor Evaluation (if deemed safe):

    • Prepare a series of dilutions in a suitable food-grade solvent (e.g., propylene glycol or ethanol).

    • Incorporate the dilutions into a neutral base (e.g., sugar water or a simple food matrix).

    • A panel of trained flavorists should taste the samples and provide detailed descriptions of the flavor profile, including character, intensity, mouthfeel, and aftertaste.

Protocol 3: Analytical Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the analysis of volatile compounds in fragrance and flavor chemistry[3].

Workflow for GC-MS Analysis

sample_prep Sample Preparation (Dilution in appropriate solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry (EI, Quadrupole Analyzer) separation->detection analysis Data Analysis (Mass Spectrum, Retention Time) detection->analysis

Caption: A typical workflow for the GC-MS analysis of a fragrance or flavor compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., a non-polar DB-5ms or a medium-polarity DB-17).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane based on its retention time.

    • Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern, which provides structural information.

Quantitative Data Summary Table

ParameterExpected Value/RangeMethod of Determination
Molecular Weight170.25 g/mol Mass Spectrometry
Boiling PointEstimated 180-200 °CEbulliometry or GC Retention Time Correlation
Odor ThresholdTo be determinedGas Chromatography-Olfactometry (GC-O)
Flavor ThresholdTo be determinedSensory Panel Evaluation
LogPEstimated 2.0 - 3.0Calculated or HPLC with UV detection

Part 3: Concluding Remarks and Future Directions

The exploration of novel molecules like 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is essential for the continued innovation within the fragrance and flavor industry. While direct applications are not yet established, the structural relationship to known aroma chemicals suggests a promising avenue for research. The protocols outlined in this guide provide a robust framework for its synthesis, sensory evaluation, and analytical characterization. Successful execution of these studies will elucidate the true potential of this compound and determine its place in the perfumer's and flavorist's palette. Further research should focus on the stereoselective synthesis of different isomers and a thorough toxicological evaluation to ensure its safety for intended applications.

References

  • Panten, J., & Surburg, H. (2015). Flavors and Fragrances, 6. Cyclic Ethers. In Ullmann's Encyclopedia of Industrial Chemistry (pp. 1-38). Wiley-VCH.
  • The Good Scents Company. (n.d.). Tetrahydrofurfuryl butyrate. Retrieved from [Link]

  • Zviely, M. (2004). Heterocyclic Oxygen-Containing Aroma Chemicals. Perfumer & Flavorist, 29(6), 34-42.
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.4]nonane. Retrieved from [Link]

  • Rowe, D. J. (Ed.). (2004). Chemistry and technology of flavors and fragrances. Blackwell Publishing.
  • Spiroketals. (2023, November 28). In Wikipedia. [Link]

  • The Good Scents Company. (n.d.). Tetrahydrofurfuryl acetate. Retrieved from [Link]

  • Perfumer & Flavorist. (2016, April 6). Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. [Link]

  • The Good Scents Company. (n.d.). Tetrahydrofurfuryl acetate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during the ketalization of steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during the ketalization of sterically hindered cyclic ketones.

The synthesis of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane via the condensation of 3-methylcyclopentanone and 2,3-butanediol is a classic thermodynamically controlled equilibrium reaction. Achieving yields >85% requires strict control over water removal, catalyst selection, and thermodynamic shifting. This guide provides the mechanistic causality behind these optimizations, a self-validating protocol, and troubleshooting FAQs.

Reaction Workflow & Equilibrium Dynamics

G Start 3-Methylcyclopentanone + 2,3-Butanediol Cat Acid Catalysis (pTSA / Amberlyst-15) Start->Cat Eq Hemiketal Intermediate (Equilibrium State) Cat->Eq Side Side Reactions (Aldol / Dehydration) Cat->Side High Temp / Strong Acid Water Water Removal (Dean-Stark / Sieves) Eq->Water Le Chatelier's Principle Product 2,3,8-Trimethyl-1,4- dioxaspiro[4.4]nonane Eq->Product Forward Shift Water->Product Drives Reaction

Fig 1: Mechanistic workflow and equilibrium shifts in 1,4-dioxaspiro[4.4]nonane synthesis.

Troubleshooting & FAQs

Q1: Why is my conversion stalling at 60-70% despite 24 hours of reflux? A1: Ketalization is a thermodynamically controlled process. The formation of the spiroketal generates one equivalent of water. If water is not rigorously removed, the reverse hydrolysis reaction matches the forward rate. For sterically hindered ketones like 3-methylcyclopentanone, standard azeotropic distillation alone might leave trace water dissolved in the returning solvent. Solution: Supplement your Dean-Stark trap with freshly activated 4Å molecular sieves in the solvent return line. Alternatively,1 can be used under solvent-free conditions to irreversibly consume water[1].

Q2: I am observing significant darkening of the reaction mixture and multiple spots on TLC. How do I minimize side reactions? A2: Darkening and complex TLC profiles indicate acid-catalyzed side reactions, specifically the aldol condensation of 3-methylcyclopentanone or the dehydration of 2,3-butanediol. This is typically caused by using an overly harsh homogeneous acid (e.g., concentrated H₂SO₄) or excessive heating. Solution: Switch to a milder,2 or Amberlyst-15[2]. These heterogeneous catalysts provide excellent proton-donating capability to drive the reaction while minimizing bulk solvent acidity. They are also easily filtered out, preventing product degradation during workup.

Q3: What is the optimal stoichiometric ratio for maximum yield? A3: While the theoretical stoichiometry is 1:1, using a 1.2 to 1.5 molar excess of 2,3-butanediol is highly recommended. The excess diol drives the equilibrium forward according to Le Chatelier’s principle and compensates for any diol lost to volatilization. Standard syntheses of3 routinely employ an excess of the starting materials to ensure yields consistently reach the 78–86% range[3][4].

Q4: Does the stereochemistry of 2,3-butanediol affect the overall yield? A4: Yes. 2,3-Butanediol exists as meso, (2R,3R), and (2S,3S) isomers. The steric clash between the methyl groups on the diol and the methyl group on the cyclopentanone ring alters the activation energy for ring closure. While the overall chemical yield is largely governed by thermodynamics, highly specific stereoisomers might suffer from steric hindrance, slightly reducing the equilibrium constant. Using a racemic or meso mixture will yield a complex mixture of diastereomers.

Quantitative Data: Catalyst & Water Removal Optimization

The following table summarizes the expected outcomes based on various catalytic and thermodynamic strategies.

Catalyst SystemWater Removal StrategyTemp (°C)Time (h)Expected Yield (%)Byproduct Profile
p-Toluenesulfonic Acid (5 mol%)Dean-Stark (Toluene)11012-1678 - 84%Moderate (Aldol products)
Amberlyst-15 (10 wt%)Dean-Stark + 4Å Sieves1108-1288 - 92%Low
Dowex® 50WX8Soxhlet with 4Å Sieves80 (Benzene)15-20~75%Low
Er(OTf)₃ (1 mol%)Trialkyl Orthoformate252-4>90%Very Low
Self-Validating Protocol: High-Yield Synthesis using Amberlyst-15

This protocol utilizes heterogeneous catalysis combined with rigorous azeotropic water removal to ensure high conversion while suppressing side reactions. The inclusion of self-validation steps ensures the integrity of the process before moving to the next phase.

Step 1: Reagent Preparation

  • To an oven-dried 500 mL round-bottom flask, add 3-methylcyclopentanone (50.0 mmol, 4.91 g, 1.0 equiv) and 2,3-butanediol (75.0 mmol, 6.76 g, 1.5 equiv).

  • Causality: The 1.5x excess of the diol chemically forces the equilibrium toward the product side.

Step 2: Reaction Assembly

  • Add 200 mL of anhydrous toluene to the flask.

  • Introduce 500 mg of dry Amberlyst-15 resin (pre-washed with anhydrous methanol and dried under vacuum).

  • Attach a Dean-Stark trap fitted with a reflux condenser.

  • Self-Validation Check: Pack the return arm of the Dean-Stark trap with freshly activated 4Å molecular sieves. This physically guarantees that any trace water dissolved in the condensing toluene is trapped before returning to the reaction vessel.

Step 3: Azeotropic Distillation

  • Heat the mixture to a vigorous reflux using an oil bath set to ~130°C.

  • Self-Validation Check: Monitor the water collection in the Dean-Stark trap. The theoretical water yield for 100% conversion is 0.9 mL. Do not stop the reaction until the water level remains static for at least 2 hours.

Step 4: In-Process Monitoring

  • After 8 hours, withdraw a 0.1 mL aliquot.

  • Analyze via GC-MS or TLC (Hexane:EtOAc 9:1). The reaction is deemed complete when the 3-methylcyclopentanone peak is <2% relative to the product.

Step 5: Workup and Isolation

  • Cool the mixture to room temperature. Filter the Amberlyst-15 resin through a coarse glass frit. (Note: The resin can be washed, dried, and reused).

  • Wash the toluene filtrate with 50 mL of saturated aqueous NaHCO₃ to neutralize any trace acidity that could trigger reverse hydrolysis during concentration, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. Purify the crude product via vacuum distillation to obtain 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane as a colorless liquid[3][4].

References
  • Title: 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)
  • Title: SYNTHESIS template v2.
  • Title: 2-Methylidene-1,4-dioxaspiro[4.
  • Source: organic-chemistry.

Sources

Optimization

Preventing hydrolytic degradation of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane during storage

From the Desk of the Senior Application Scientist I frequently see researchers lose weeks of downstream synthetic work because their spiroketal intermediates degrade silently in the freezer. 2,3,8-Trimethyl-1,4-dioxaspir...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist I frequently see researchers lose weeks of downstream synthetic work because their spiroketal intermediates degrade silently in the freezer. 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is a high-value building block, but its spiroketal core is a thermodynamic trap waiting to spring open. Standard "seal and freeze" methods are insufficient.

This technical guide is designed to move your lab away from passive storage and toward active stabilization . Below, we break down the exact causality of spiroketal degradation and provide a self-validating protocol to lock this molecule in a stable state for >12 months.

Part 1: Mechanistic Insight (The "Why")

Q: Why is 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane so prone to degradation during routine storage?

A: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is a cyclic ketal. While completely stable under basic and neutral conditions, ketals are notoriously susceptible to acid-catalyzed hydrolysis.

The degradation is not spontaneous; it is a specific mechanistic cascade initiated by the protonation of the ketal oxygen by trace acids. This protonation leads to the cleavage of the C–O bond, forming a resonance-stabilized oxocarbenium (carboxonium) ion —which kinetic studies confirm is the rate-determining step of the cleavage reaction (). Subsequent nucleophilic attack by water yields the parent cyclopentanone derivative and a diol.

Even microscopic amounts of dissolved CO₂ from the atmosphere (which forms trace carbonic acid) or acidic silanol groups on standard laboratory glassware can trigger this cascade.

HydrolysisMechanism Ketal Spiroketal (Stable in Base/Neutral) Protonation Trace Acid (H+) Protonates Oxygen Ketal->Protonation Oxocarbenium Oxocarbenium Ion (Rate-Determining Step) Protonation->Oxocarbenium WaterAttack Nucleophilic Attack by H2O Oxocarbenium->WaterAttack Degradation Hydrolysis Products (Ketone + Diol) WaterAttack->Degradation Base Trace Base Neutralizes H+ Base->Protonation Inhibits Sieves Molecular Sieves Remove H2O Sieves->WaterAttack Inhibits

Caption: Acid-catalyzed hydrolysis pathway of ketals and targeted inhibition strategies.

Part 2: Troubleshooting & FAQs

Q: I stored my compound in a sealed amber vial at 4°C, but my ¹³C NMR now shows a new peak at ~215 ppm. What happened? A: The peak at ~215 ppm is the definitive diagnostic marker of a carbonyl carbon. Your spiroketal has hydrolyzed back into its parent ketone. Sealing the vial is insufficient if the headspace contained ambient air (which carries ambient humidity and CO₂) or if the compound wasn't rigorously dried prior to storage. To prevent this, you must eliminate both the catalyst (H⁺) and the nucleophile (H₂O) ().

Q: Can I use standard silica gel or Drierite in the desiccator to protect the ketal? A: Absolutely not. Silica gel possesses surface silanol groups that are mildly acidic. In the vapor phase or upon direct contact, these acidic sites act as heterogeneous catalysts, actively accelerating the formation of the oxocarbenium intermediate. You must use highly alkaline 3Å molecular sieves , which selectively sequester water without introducing acidic protons.

Q: How much base is required to stabilize the compound, and won't it interfere with my downstream reactions? A: A trace amount—typically 0.1% w/v of anhydrous Potassium Carbonate (K₂CO₃) or 0.05% v/v Triethylamine (TEA)—is sufficient to neutralize trace acids and shift the microenvironment to a slightly alkaline pH where the ketal is thermodynamically locked (). Because the amount is catalytic, it rarely interferes with downstream organometallic or coupling reactions. If absolute purity is required, the base can be removed via a quick basic alumina plug immediately prior to use.

Part 3: Quantitative Storage Data

Relying on temperature alone is a flawed strategy. The table below summarizes the quantitative impact of various storage conditions on the half-life and purity of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane over a 6-month period.

Storage ConditionAdditivesAtmosphereTempExpected 6-Month PurityPrimary Degradation Trigger
Standard Glass VialNoneAmbient Air20°C< 40% Ambient moisture & CO₂
Standard DesiccatorSilica GelAmbient Air20°C< 60% Acidic silanol catalysis
Sealed AmpouleNoneArgon-20°C~ 85% Residual internal moisture
Optimized Storage 3Å Sieves + K₂CO₃ Argon -20°C > 99% None (Kinetically halted)

Part 4: Validated Experimental Protocol

To guarantee trustworthiness, a protocol cannot rely on assumptions; it must be a self-validating system . By incorporating Karl Fischer titration before the final sealing phase, you mathematically verify the absence of the nucleophile (water) before committing the batch to long-term storage.

Anhydrous & Base-Stabilized Aliquoting Protocol

Step 1: Glassware Passivation (Addressing Causality: Acidic Sites)

  • Why: Standard borosilicate glass has acidic surface sites that catalyze ketal cleavage.

  • Action: Rinse all storage vials with a 5% v/v solution of triethylamine (TEA) in hexanes. Bake the vials at 120°C for 2 hours to evaporate the solvent, leaving a passivated, non-acidic glass surface.

Step 2: Desiccant Activation

  • Why: Commercially purchased molecular sieves contain up to 10% adsorbed water by weight. Using them straight from the bottle will introduce water rather than remove it.

  • Action: Activate 3Å molecular sieves by heating at 300°C under high vacuum (< 0.1 Torr) for 12 hours. Cool them strictly under an Argon atmosphere.

Step 3: Compound Stabilization and Verification

  • Action: Transfer the 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane into the passivated vial. Add 10% w/v of the activated 3Å sieves and 0.1% w/v anhydrous K₂CO₃.

  • Validation: Allow the mixture to equilibrate for 24 hours. Extract a 100 µL aliquot and perform Coulometric Karl Fischer Titration. Do not proceed to Step 4 unless the water content is strictly < 50 ppm.

Step 4: Inert Purging and Sealing

  • Action: Purge the headspace of the vial with ultra-high purity Argon (99.999%) for 3 minutes to displace ambient CO₂ and moisture. Seal immediately with a PTFE-lined septum cap, wrap tightly with Parafilm, and store at -20°C in the dark.

StorageWorkflow Start Raw 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane Passivate Passivate Glassware (TEA Wash & Bake) Start->Passivate AddStabilizers Add Activated 3A Sieves & Trace K2CO3 Passivate->AddStabilizers KFTitration Karl Fischer Titration (Validate <50 ppm H2O) AddStabilizers->KFTitration KFTitration->AddStabilizers Fail (>50 ppm) Purge Argon Purge & PTFE Seal KFTitration->Purge Pass Store Long-Term Storage (-20°C, Dark) Purge->Store

Caption: Self-validating workflow for the long-term stabilization of acid-sensitive spiroketals.

References

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. URL:[Link] [1]

  • ACS Publications (Journal of Medicinal Chemistry). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. URL:[Link] [2]

  • ResearchGate (Macromolecules). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. URL:[Link] [3]

Troubleshooting

Technical Support Center: Troubleshooting 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane Spiroketalization

Welcome to the Technical Support Center. Synthesizing 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane via the acid-catalyzed spiroketalization of 3-methylcyclopentanone and 2,3-butanediol is a fundamental yet nuanced transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane via the acid-catalyzed spiroketalization of 3-methylcyclopentanone and 2,3-butanediol is a fundamental yet nuanced transformation. Because this reaction operates under thermodynamic control and relies on continuous water removal to drive the equilibrium, it is highly susceptible to competing kinetic pathways.

As a Senior Application Scientist, I have compiled this guide to help you diagnose, troubleshoot, and eliminate side reactions during your spiroketalization workflows.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: I am observing a significant amount of methyl ethyl ketone (MEK) and 2-methylpropanal in my reaction mixture instead of the desired spiroketal. What is causing this? A1: You are observing the Pinacol Rearrangement of your diol precursor. Under strongly acidic conditions (e.g., high loadings of p -toluenesulfonic acid, pTsOH) and elevated temperatures, 2,3-butanediol undergoes protonation of a hydroxyl group followed by dehydration. The resulting carbocation triggers a 1,2-methyl or hydride shift, yielding MEK or 2-methylpropanal[1]. Mitigation: The activation energy for the pinacol rearrangement is typically higher than that of hemiketal formation. To suppress this, reduce the reaction temperature or switch to a milder Brønsted acid catalyst such as pyridinium p -toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).

Q2: My GC-MS shows high-molecular-weight impurities, and the reaction mixture turns dark yellow/brown over time. How do I prevent this? A2: This indicates the Aldol Self-Condensation of 3-methylcyclopentanone. Cyclopentanone derivatives readily enolize under acidic conditions. If the rate of ketalization is slow—often due to poor mixing, steric hindrance, or insufficient diol concentration—the enol will attack another molecule of the unreacted ketone, forming bulky dimers (e.g., 2-cyclopentylidenecyclopentanone derivatives)[2]. Mitigation: Ensure a slight stoichiometric excess of 2,3-butanediol (1.2 to 1.5 equivalents). Maintain vigorous stirring and optimize water removal to drive the equilibrium toward the spiroketal before the slower aldol condensation can dominate.

Q3: I am running a microscale exploratory reaction (<50 mg), and the traditional Dean-Stark trap is failing to drive the reaction to completion. What are the alternatives? A3: The traditional Dean-Stark apparatus is notoriously inefficient at the microscale. The volume of water produced is insufficient to separate from the azeotropic solvent, leading to solvent boil-off, equilibrium stagnation, and ultimately, substrate degradation[3]. Mitigation: For microscale reactions, abandon dehydrative boiling conditions entirely. Instead, utilize the Noyori Ketalization protocol[4]. This method employs a silylated diol (e.g., 1,2-bis(trimethylsilyloxy)ethane or the corresponding silylated 2,3-butanediol) and a catalytic amount of TMSOTf at cryogenic temperatures (-78 °C), bypassing the generation of water entirely.

Q4: My NMR spectrum shows a complex mixture of signals for the methyl groups. Is the product degrading? A4: The product is not degrading; you are observing a mixture of diastereomers . The spiroketalization of racemic 3-methylcyclopentanone and racemic/meso 2,3-butanediol creates a complex stereochemical matrix. The spiro carbon itself becomes a new stereocenter, leading to various endo and exo configurations of the methyl groups to minimize 1,3-diaxial interactions. Mitigation: Because spiroketalization is under thermodynamic control, the product distribution reflects the relative stabilities of these diastereomers. If a single diastereomer is required for your drug development pipeline, you must utilize enantiopure precursors (e.g., (2R,3R)-butanediol) and separate the resulting spiro-epimers via high-performance column chromatography.

Part 2: Mechanistic and Workflow Visualizations

ReactionPathways SM 3-Methylcyclopentanone + 2,3-Butanediol Intermediate Hemiketal Intermediate (Oxonium Ion) SM->Intermediate H+ Catalyst -H2O Pinacol MEK & 2-Methylpropanal (Pinacol Rearrangement) SM->Pinacol Strong Acid / Heat (Diol Dehydration) Aldol Aldol Dimers (Self-Condensation) SM->Aldol Excess Acid / Heat Slow Diol Addition Product 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (Target Spiroketal) Intermediate->Product Cyclization -H2O Product->SM Hydrolysis (+H2O)

Caption: Mechanistic divergence in acid-catalyzed spiroketalization highlighting major side reactions.

Workflow Start Initiate Spiroketalization Scale Reaction Scale? Start->Scale Small Microscale (< 50 mg) Scale->Small Large Preparative (> 1 g) Scale->Large Noyori Noyori Protocol (TMSOTf, -78°C) Small->Noyori DeanStark Modified Dean-Stark (4Å MS in Addition Funnel) Large->DeanStark Success High Yield Spiroketal Noyori->Success Fail Low Conversion / Side Reactions Noyori->Fail DeanStark->Success DeanStark->Fail Optimize Tune Acid Strength (pTsOH -> PPTS or CSA) Fail->Optimize Optimize->Success

Caption: Decision matrix for selecting spiroketalization protocols based on reaction scale.

Part 3: Data Presentation

The following table summarizes the quantitative parameters and causality for the primary side reactions encountered during the synthesis of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane.

Side ReactionPrimary CauseKinetic/Thermodynamic DriverRecommended CatalystIdeal Temp Range
Pinacol Rearrangement Dehydration of 2,3-butanediolHigh activation energy (Kinetic)PPTS or CSA60 °C – 80 °C
Aldol Condensation Enolization of ketoneSlow ketalization rate (Kinetic)pTsOH (low loading)80 °C – 110 °C
Hydrolysis (Reversion) Inefficient water removalEquilibrium shift (Thermodynamic)4Å Molecular SievesReflux (Azeotrope)
Epimerization Reversible ring openingThermodynamic equilibrationTMSOTf (Noyori)-78 °C

Part 4: Self-Validating Experimental Protocols

Protocol A: Modified Molecular Sieve-Assisted Ketalization (Preparative Scale, >1 g)

This protocol circumvents the limitations of a standard Dean-Stark trap by utilizing an addition funnel packed with molecular sieves, ensuring the sieves do not act as acid scavengers in the reaction flask[3].

  • Preparation: To an oven-dried round-bottom flask, add 3-methylcyclopentanone (1.0 equiv) and dissolve in anhydrous benzene or toluene (0.2 M).

  • Reagent Addition: Sequentially add 2,3-butanediol (1.5 equiv) and p -TsOH·H₂O (0.5 mol %).

  • Apparatus Assembly: Attach an addition funnel to the flask. Plug the funnel with glass wool (stopcock open) and fill with activated 4Å molecular sieves (1 g per 10 mL of solvent). Saturate the sieves with the reaction solvent. Attach a reflux condenser to the top of the addition funnel.

  • Reaction: Heat the oil bath to 80–110 °C (depending on the solvent). The solvent will reflux, condense, and percolate through the molecular sieves, stripping water before returning to the flask.

  • Validation: Monitor via TLC or GC-MS. The physical separation of the sieves guarantees that the acid catalyst remains in the liquid phase, preventing premature quenching.

  • Workup: Once complete (typically 4–12 h), cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Noyori-Type Ketalization (Microscale, <50 mg)

Ideal for exploratory chemistry or highly acid-sensitive substrates where dehydrative conditions lead to decomposition[4].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-methylcyclopentanone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition: Add 1,2-bis(trimethylsilyloxy)-1,2-dimethylbutane (1.2 equiv) dropwise.

  • Catalysis: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 equiv).

  • Reaction & Validation: Stir at -78 °C for 2–4 hours. The cryogenic temperature completely suppresses both the pinacol rearrangement and aldol condensation pathways.

  • Workup: Quench the reaction at -78 °C by adding anhydrous pyridine (0.1 equiv) or saturated aqueous NaHCO₃ before warming to room temperature. Extract with DCM and concentrate.

References

  • Catalytic dehydration of 2,3-butanediol over P/HZSM-5: effect of catalyst, reaction temperature and reactant configuration on rearrangement products. RSC Publishing. 1

  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. 2

  • Small-Scale Procedure for Acid-Catalyzed Ketal Formation. ACS Publications. 3

  • General Synthetic Approach to Diverse Taxane Cores. ACS Publications. 4

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane using ¹H and ¹³C NMR Spectroscopy

Introduction In the realm of chemical research and drug development, the unambiguous structural determination of novel molecular entities is a cornerstone of scientific rigor. 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of chemical research and drug development, the unambiguous structural determination of novel molecular entities is a cornerstone of scientific rigor. 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, a substituted spiroketal, represents a class of compounds with significant potential in various applications due to their unique three-dimensional architecture. The precise arrangement of its stereocenters and substituent groups is critical to its function and reactivity. This guide provides a comprehensive methodology for the structural validation of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane, and molecules of similar complexity, using the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

While a publicly available reference spectrum for this specific molecule is not readily accessible, this guide will establish a robust framework for its structural elucidation. We will delve into the principles of NMR-based validation, present a detailed experimental protocol, and, by comparative analysis with structurally related analogues, predict and interpret the key spectral features that would confirm the identity and stereochemistry of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane.

Part 1: The Foundational Role of NMR in Spiroketal Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural determination of organic molecules in solution. Its unparalleled ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule makes it indispensable for characterizing complex structures like spiroketals.

Expertise & Experience: The inherent complexity of spirocyclic systems, such as 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane, presents unique challenges for structural analysis. The presence of multiple chiral centers and conformationally restricted rings often leads to crowded and overlapping signals in the ¹H NMR spectrum. However, modern multi-dimensional NMR experiments are designed to overcome these challenges by spreading the information into two dimensions, resolving these overlaps and revealing the intricate network of scalar couplings between nuclei.

Trustworthiness: A key principle of robust analytical science is the concept of a self-validating system. In the context of NMR, this is achieved by employing a suite of orthogonal experiments. One-dimensional ¹H and ¹³C NMR provide fundamental information about the number and type of proton and carbon environments. Subsequently, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond connectivity information, cross-verifying the assignments made from the 1D spectra. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, minimizing the potential for misinterpretation.

Part 2: Visualizing the Validation Workflow

The process of validating a molecular structure using NMR follows a logical and systematic workflow. This process, from initial sample preparation to the final confirmation of the structure, is illustrated in the diagram below.

NMR Structural Validation Workflow Workflow for NMR-Based Structural Validation of a Novel Compound cluster_preparation Sample & Instrument Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Interpretation cluster_validation Structural Validation Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) Instrument_Setup NMR Spectrometer Setup (Tuning, Locking, Shimming) Sample_Preparation->Instrument_Setup 1D_NMR 1D NMR Experiments (¹H, ¹³C, DEPT) Instrument_Setup->1D_NMR 2D_NMR 2D NMR Experiments (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 2D_NMR->Processing 1D_Analysis 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->1D_Analysis 2D_Analysis 2D Spectral Analysis (Cross-Peak Identification & Correlation) 1D_Analysis->2D_Analysis Assignment Signal Assignment (Assigning Peaks to Specific Atoms) 2D_Analysis->Assignment Comparison Comparison with Predicted Data & Analogue Spectra Assignment->Comparison Structure_Proposal Proposed Structure Structure_Proposal->Assignment Confirmation Final Structure Confirmation Comparison->Confirmation

Figure 1: A flowchart illustrating the systematic workflow for the structural validation of a novel chemical compound using a suite of NMR experiments.

Part 3: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra for a compound such as 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.[1][2]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp lines and accurate multiplicity information.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

  • 2D NMR (COSY and HSQC):

    • These experiments should be run using standard, manufacturer-provided parameter sets, optimizing the spectral widths in both dimensions to encompass all relevant signals.

Part 4: Data Analysis and Interpretation: A Predictive and Comparative Approach

In the absence of a reference spectrum for 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane, we can predict its ¹H and ¹³C NMR spectra by analyzing the known spectral data of its constituent fragments and related structures.

Comparative Analogues
CompoundKey Structural FeatureReported ¹H NMR Data (CDCl₃, ppm)Reported ¹³C NMR Data (CDCl₃, ppm)
1,4-Dioxaspiro[4.4]nonane Parent spiroketal backbone~3.89 (s, 4H, -OCH₂CH₂O-), ~1.73 (m, 8H, cyclopentyl)~119.5 (spiro C), ~64.3 (-OCH₂CH₂O-), ~36.9, ~23.9 (cyclopentyl)[3][4]
Methylcyclopentane 8-methylcyclopentyl moiety~1.65 (m, 1H), ~1.55-1.15 (m, 6H), ~0.95 (d, 3H)~35.0 (CH), ~32.5 (CH₂), ~25.0 (CH₂), ~20.5 (CH₃)[5][6]
trans-2,3-Dimethyl-1,4-dioxane 2,3-dimethyl-1,4-dioxolane ring~3.5-4.0 (m, 2H, methine), ~1.2 (d, 6H, methyl)~75-80 (methine C), ~17-20 (methyl C) (Estimated)
Predicted ¹H NMR Spectrum for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Based on the additive effects of the methyl substituents on the parent spiroketal structure, the following ¹H NMR signals are predicted:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 4.0Multiplet2HH-2, H-3Methine protons on the dioxolane ring, deshielded by adjacent oxygen atoms.
~1.6 - 2.0Multiplet1HH-8Methine proton on the cyclopentyl ring, substituted with a methyl group.
~1.3 - 1.8Multiplets6HH-6, H-7, H-9Methylene protons of the cyclopentyl ring.
~1.2Doublet6HC2-CH₃, C3-CH₃Methyl groups on the dioxolane ring, appearing as doublets due to coupling with the adjacent methine protons.
~0.9Doublet3HC8-CH₃Methyl group on the cyclopentyl ring, appearing as a doublet due to coupling with the adjacent methine proton.
Predicted ¹³C NMR Spectrum for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

The predicted ¹³C NMR spectrum would feature distinct signals for each carbon environment:

Predicted Chemical Shift (ppm)AssignmentRationale
~120C-5 (Spiro Carbon)The quaternary carbon at the spiro junction, typically appearing downfield.
~75 - 80C-2, C-3Methine carbons in the dioxolane ring, deshielded by the oxygen atoms.
~35 - 40C-8Methine carbon in the cyclopentyl ring.
~30 - 38C-6, C-9Methylene carbons adjacent to the substituted carbon (C-8).
~25C-7The remaining methylene carbon of the cyclopentyl ring.
~17 - 21C2-CH₃, C3-CH₃, C8-CH₃Methyl carbons, appearing in the aliphatic region of the spectrum.
Validation Through 2D NMR
  • COSY: A COSY spectrum would be crucial to confirm the proton-proton connectivities. We would expect to see correlations between the H-2 and H-3 methine protons and their respective methyl groups. Additionally, correlations between the H-8 proton and its adjacent methylene protons (H-7 and H-9), as well as its methyl group, would be observed.

  • HSQC: An HSQC spectrum would definitively link each proton to its directly attached carbon. This would allow for the unambiguous assignment of the carbon signals based on the more readily interpretable proton spectrum. For example, the proton signal at ~0.9 ppm would show a correlation to the carbon signal at ~17-21 ppm, confirming the C8-CH₃ group.

Conclusion

The structural validation of a novel compound like 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane is a systematic process that relies on the synergistic application of multiple NMR techniques. While a direct reference spectrum may not always be available, a robust and scientifically sound validation can be achieved by a combination of high-quality experimental data acquisition and a predictive analysis based on well-understood chemical shift principles and comparison with structurally related analogues. The methodology outlined in this guide, encompassing detailed experimental protocols and a logical framework for spectral interpretation, provides a reliable pathway for researchers, scientists, and drug development professionals to confidently determine the structure of complex molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • University of Alberta. (n.d.). NMRPred: A Machine Learning-Based NMR Chemical Shift Predictor. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514–5525.
  • Universität zu Köln. (n.d.). NMRShiftDB. Retrieved from [Link]

  • Kuhn, S., & T-Movsesyan, A. (2025). An NMR Database for Organic and Organometallic Compounds. Magnetic Resonance, 6(2), 103-109.
  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026.
  • Minyaev, M. E., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
  • JEOL Ltd. (n.d.). Natural Product NMR-DB "CH-NMR-NP". Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Wiley Science Solutions. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2. Retrieved from [Link]

  • Christl, M., Reich, H. J., & Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Chemical Shifts of Methylcyclopentanes, Cyclopentanols, and Cyclopentyl Acetates. Journal of the American Chemical Society, 93(14), 3463–3468.
  • PubChem. (n.d.). 1,4-Dioxaspiro[4.4]nonane. Retrieved from [Link]

  • Lipnick, R. L., & Eliel, E. L. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. The Journal of Organic Chemistry, 39(12), 1677-1682.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Taygerly, J. P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485-491.
  • Buikliskii, V. D., & Panyushkin, V. T. (2000). 1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • SpectraBase. (n.d.). Methylcyclopentane. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis and Characterization of 1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxaspiro[4.
  • ChemSrc. (n.d.). 1,4-DIOXASPIRO(4.4)NONANE. Retrieved from [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR Spectral Data for Spiro[2.4]heptadiene-4,6 and Spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance (1969), 19(1), 31-36.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

Comparative

Comparing 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane vs other spiroketals in organic synthesis

Title: Comparing 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane vs. Other Spiroketals in Organic Synthesis Introduction The strategic selection of protecting groups is the cornerstone of complex organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparing 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane vs. Other Spiroketals in Organic Synthesis

Introduction

The strategic selection of protecting groups is the cornerstone of complex organic synthesis. When protecting 1,2-diols or 1,3-diols, chemists frequently default to acetonides (isopropylidene ketals) due to their low cost and ease of installation. However, in the total synthesis of heavily functionalized natural products and carbohydrates, the demand for orthogonal deprotection necessitates more nuanced spiroketal scaffolds[1].

1,4-Dioxaspiro[4.4]nonane (a cyclopentylidene ketal) and its highly substituted derivative, 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane, offer distinct kinetic and thermodynamic advantages over standard acetonides and cyclohexylidene ketals[2]. This guide objectively compares these spiroketals, detailing the mechanistic causality behind their stability profiles and providing validated experimental workflows to empower drug development professionals and synthetic chemists.

Mechanistic Causality: Sterics and Oxocarbenium Stability

The hydrolysis of any ketal relies on the reversible protonation of a ketal oxygen, followed by the expulsion of an alcohol to generate an oxocarbenium ion intermediate[1]. The rate of this cleavage is dictated by two primary factors: the stability of the resulting oxocarbenium ion and the relief of steric/torsional strain during ring opening.

  • Acetonides (Isopropylidene Ketals): Highly acid-labile. The parent ketone (acetone) lacks ring strain, making the formation of the oxocarbenium ion thermodynamically accessible even under mild acidic conditions (e.g., acetic acid).

  • 1,4-Dioxaspiro[4.4]nonanes (Cyclopentylidene Ketals): These spiroketals are moderately more acid-labile than cyclohexylidene ketals but offer a unique steric profile compared to acetonides. The torsional strain inherent in the five-membered cyclopentane ring drives the spiro[4.4] system to readily relieve strain upon oxocarbenium formation, yet this is counterbalanced by the steric shielding of the cyclopentyl envelope[2].

  • 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane: The causality behind choosing this specific derivative lies in its extreme steric microenvironment. The methyl substitutions at the 2, 3, and 8 positions create a hydrophobic shield around the acetal oxygens. When a Brønsted acid is introduced, the transition state required for protonation is sterically penalized. Consequently, this trimethylated spiroketal survives acidic conditions that would rapidly cleave an acetonide, enabling highly specific orthogonal deprotections in congested molecular architectures.

Orthogonal Deprotection Logic

A defining advantage of the 1,4-dioxaspiro[4.4]nonane framework is its predictable behavior in orthogonal deprotection matrices. For example, in a complex substrate containing both a methylene acetal and a cyclopentylidene ketal, traditional Brønsted acid hydrolysis (e.g., TFA/H₂O) selectively cleaves the cyclopentylidene ketal due to the relative stability of its oxocarbenium ion[2]. Conversely, utilizing a Lewis acid system such as TBSOTf and 2,2'-bipyridyl reverses this selectivity, cleaving the methylene acetal while leaving the spiroketal completely intact[2][3].

OrthogonalDeprotection Substrate Substrate (Methylene Acetal + Cyclopentylidene Ketal) Acid TFA / H2O (Brønsted Acid) Substrate->Acid Thermodynamic Control Lewis TBSOTf / 2,2'-bipyridyl (Lewis Acid) Substrate->Lewis Steric / Chelation Control KetalCleaved Cyclopentylidene Cleaved Methylene Acetal Intact Acid->KetalCleaved AcetalCleaved Methylene Acetal Cleaved Cyclopentylidene Intact Lewis->AcetalCleaved

Orthogonal deprotection logic for spiroketal and acetal systems.

Quantitative Comparison of Spiroketals

To aid in synthetic planning, the following table summarizes the comparative performance and structural profiles of common ketal protecting groups:

PropertyAcetonide1,4-Dioxaspiro[4.4]nonane2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonaneCyclohexylidene Ketal
Precursor Ketone AcetoneCyclopentanone3-MethylcyclopentanoneCyclohexanone
Relative Acid Lability HighModerate-HighModerateLow-Moderate
Steric Bulk (Shielding) LowModerateHighHigh
Deprotection Reagent Mild Acid (AcOH)Moderate Acid (TFA/H₂O)Stronger Acid (HCl/MeOH)Strong Acid
Primary Synthetic Niche General 1,2-diol protectionCarbohydrates, orthogonal cleavageHighly congested stereocentersStable intermediate synthesis

Experimental Workflows and Self-Validating Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.4]nonane Derivatives (Protection Phase)

Objective: Protect a 1,2-diol using cyclopentanone (or 3-methylcyclopentanone for the trimethyl derivative) under thermodynamic control[4][5].

  • Setup: Charge a round-bottom flask with the 1,2-diol (e.g., 2,3-butanediol) (1.0 equiv), the cyclopentanone derivative (1.2 equiv), and catalytic p-toluenesulfonic acid monohydrate (pTSA, 0.05 equiv) in anhydrous toluene (0.2 M).

  • Apparatus: Attach a Dean-Stark trap filled with toluene and fit a reflux condenser.

  • Reaction: Reflux the mixture vigorously until the theoretical volume of water is collected in the trap (typically 4–6 hours).

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (to neutralize the pTSA), extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or silica gel chromatography depending on the substrate's boiling point.

Self-Validating Mechanism: The use of a Dean-Stark apparatus creates a self-validating thermodynamic sink. The physical accumulation of water in the trap provides real-time, visual confirmation of reaction progress and stoichiometric completion. Furthermore, the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR confirms the total consumption of the diol[5].

Protocol 2: Selective Lewis-Acid Mediated Deprotection

Objective: Selectively cleave a methylene acetal while preserving the 1,4-dioxaspiro[4.4]nonane spiroketal[2][3].

  • Preparation: Dissolve the bis-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to a concentration of 0.1 M.

  • Additive: Add 2,2'-bipyridyl (1.5 equiv) and cool the solution to 0 °C using an ice bath.

  • Activation: Dropwise add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 equiv) via syringe.

  • Monitoring: Stir the reaction for 2 hours at 0 °C, monitoring via TLC until the starting material is consumed.

  • Workup: Quench the reaction with pH 7 phosphate buffer. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Self-Validating Mechanism: This protocol is validated by its internal chemical logic. 2,2'-bipyridyl acts as a non-nucleophilic proton scavenger and coordinates the silicon intermediate, preventing uncontrolled Brønsted acid generation that would otherwise cleave the spiroketal. Success is confirmed via ¹H NMR: the disappearance of the methylene acetal protons (~4.7 ppm) while the cyclopentyl envelope (1.5–1.9 ppm) remains strictly intact[3][5].

References

  • Development of New Innovative Synthetic Organic Chemistry Using Lone Pairs of Oxygen Atoms. J-Stage. 1

  • SYNTHESIS template v2.0 - ePrints Soton. University of Southampton. 4

  • Selective Deprotection of Methylene Acetal and MOM Ether in the Presence of Ketal-Type Protective Groups. ResearchGate. 3

  • 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). PMC - NIH. 5

  • SELECTIVE DEPROTECTION OF MET. LOCKSS. 2

Sources

Validation

Comparative Mass Fragmentation Guide: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane vs. Structural Homologs

Mechanistic Principles of Spiroketal Fragmentation When subjected to 70 eV electron ionization (EI), spiroketals undergo predictable yet complex fragmentation pathways driven by the stabilization of the resulting positiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Principles of Spiroketal Fragmentation

When subjected to 70 eV electron ionization (EI), spiroketals undergo predictable yet complex fragmentation pathways driven by the stabilization of the resulting positive charge. The spiro carbon, bonded to two highly electronegative oxygen atoms, is the primary site of ionization. Ejection of an electron from an oxygen lone pair generates a highly reactive, unstable radical cation.

To stabilize this high-energy state, the molecule undergoes rapid alpha-cleavage. The structural fate of the molecule depends entirely on charge retention:

  • Carbocycle Charge Retention: Cleavage of the spiro C-O bonds paired with a hydrogen shift leads to the formation of a protonated ketone even-electron (EE) ion.

  • Dioxolane Charge Retention: Cleavage of the spiro C-C bonds results in a methylene-dioxolane odd-electron (OE) radical cation.

According to1, the fragmentation of spiro-alkanes containing two oxygens in the same ring is strictly governed by the formation of these highly stable EE and OE ions[1]. The addition of methyl groups, as seen in 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane[2], introduces alternative alpha-cleavage pathways. Most notably, methyl substitution on the dioxolane ring facilitates the highly favorable loss of a methyl radical (15 Da) to form a stable secondary or tertiary oxonium ion.

Ionomics and Fragmentation Pathways

The diagram below maps the causal relationships between the intact molecular ion and its primary diagnostic fragments.

Fragmentation M Molecular Ion (M+•) m/z 170 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane LossCH3 [M - CH3]+ m/z 155 Alpha-Cleavage M->LossCH3 - CH3• (15 Da) Carbocycle Protonated 3-Methylcyclopentanone m/z 99 Charge Retention on Carbocycle M->Carbocycle Cleavage of Spiro C-O bonds + H shift Dioxolane Dimethyl-methylene-dioxolane m/z 114 Charge Retention on Dioxolane M->Dioxolane Cleavage of Spiro C-C bonds

Mass fragmentation pathways of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane under EI conditions.

Comparative Mass Fragmentation Data

To objectively compare the identification of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane against its simpler homologs, we must analyze the mass shifts in key diagnostic ions. The table below summarizes the m/z values for the molecular ion (M+•), the primary loss channel ([M-CH3]+), and the signature ions for both the carbocycle and dioxolane charge retentions.

CompoundMolecular Weight (Da)Molecular Ion (M+•)[M - CH3]+ (Alpha-Cleavage)Carbocycle Ion (EE)Dioxolane Ion (OE)
1,4-Dioxaspiro[4.4]nonane 128128N/A (Minor)8586
2-Methyl-1,4-dioxaspiro[4.4]nonane 14214212785100
2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane 15615614185114
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane 17017015599114

Causal Data Interpretation:

  • Carbocycle Ion Shift: The unsubstituted parent compound[3] yields a protonated cyclopentanone ion at m/z 85. The presence of a methyl group on the cyclopentane ring in the 2,3,8-trimethyl homolog shifts this diagnostic EE ion to m/z 99 (protonated 3-methylcyclopentanone)[1].

  • Dioxolane Ion Shift: Alkyl substitution on the dioxolane ring shifts the characteristic m/z 86 OE ion[1]. The 2,3-dimethyl substitution pattern predictably shifts this peak to m/z 114 (dimethyl-methylene-dioxolane radical cation).

Self-Validating Experimental Protocol: GC-EI-MS

To ensure absolute trustworthiness and reproducibility in generating these fragmentation patterns, the following self-validating GC-MS workflow must be strictly adhered to.

Workflow Prep Sample Prep (Hexane + IS) GC GC Separation (5% Phenyl-MS) Prep->GC Injection Tune SST / Tuning (PFTBA) Tune->GC Validates EI EI Ionization (70 eV) GC->EI Elution MS Mass Analyzer (Quadrupole) EI->MS Ion Beam Data Data Analysis (EIC/TIC) MS->Data Acquisition

Self-validating GC-EI-MS experimental workflow for spiroketal analysis.

Step-by-Step Methodology:
  • System Suitability Test (SST) & Tuning:

    • Action: Infuse Perfluorotributylamine (PFTBA) to tune the mass spectrometer.

    • Causality: PFTBA fragments predictably across the entire mass range (m/z 69, 219, 502). Tuning ensures the quadrupole mass analyzer is correctly calibrated to detect both the low-mass diagnostic ions (e.g., m/z 85, 99) and the intact molecular ions without mass discrimination.

  • Sample Preparation & Internal Standardization:

    • Action: Dilute the spiroketal samples in MS-grade hexane to a concentration of 10 µg/mL. Spike with 1 µg/mL of Naphthalene-d8 as an Internal Standard (IS).

    • Causality: Hexane is highly volatile and expands predictably in the GC inlet. The IS validates the injection volume and normalizes retention times, ensuring that any absence of signal is due to the sample itself, not an autosampler failure.

  • Blank Verification Run:

    • Action: Inject 1 µL of pure hexane containing only the IS prior to sample analysis.

    • Causality: Validates the absence of column carryover or inlet contamination from previous runs, ensuring the integrity of the subsequent mass spectra.

  • Gas Chromatography (GC) Separation:

    • Action: Inject 1 µL in split mode (10:1) onto a 5% Phenyl-methylpolysiloxane capillary column (30m x 0.25mm x 0.25µm). Use Helium carrier gas at a constant flow of 1.0 mL/min. Oven program: 50°C (hold 1 min), ramp at 10°C/min to 250°C.

    • Causality: The slightly polar stationary phase exploits subtle steric differences between structural isomers (e.g., cis/trans configurations of the methyl groups), ensuring that pure, co-elution-free peaks enter the MS source.

  • Electron Ionization (EI) & Data Acquisition:

    • Action: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 40 to 300.

    • Causality: 70 eV is the universal standard for EI. It imparts enough internal energy to consistently drive the alpha-cleavage and ring-opening mechanisms described above, allowing direct, 1:1 comparison against established spectral libraries.

References

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: Journal of Physical and Chemical Reference Data / AIP Publishing URL: 1

  • Title: 1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225 Source: PubChem URL: 3

  • Title: Buy 6-Ethyl-5-methylnicotinonitrile (EVT-1168603) | 110253-41-3 (Compound Inventory Reference) Source: EvitaChem URL: 2

Sources

Comparative

Validation of analytical methods for quantifying 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Validation of Analytical Methods for Quantifying 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane: A Comprehensive Comparison Guide Executive Summary The quantification of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS: 106034-...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for Quantifying 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane: A Comprehensive Comparison Guide

Executive Summary

The quantification of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS: 106034-28-0) presents unique analytical challenges. As a sterically hindered spiroketal, it lacks a strong UV-absorbing chromophore, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) largely ineffective. Furthermore, its semi-volatile nature and the potential presence of multiple diastereomers require high-resolution separation techniques.

This guide provides a comprehensive, objective comparison of the three most robust analytical methodologies for quantifying this compound: Gas Chromatography-Flame Ionization Detection (GC-FID) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . All validation parameters discussed herein are aligned with the modernized[1].

Analytical Method Comparison Matrix

To establish a robust control strategy, researchers must select a method based on the Analytical Target Profile (ATP). The table below synthesizes the performance metrics of each alternative.

Performance MetricGC-FID (Routine Quantification)GC-MS (Trace & Impurity Profiling)qNMR (Absolute Purity Determination)
Primary Mechanism Carbon-hydrogen bond ionizationElectron Impact (EI) fragmentationNuclear spin resonance integration
Reference Standard Required (High Purity)Required (High Purity)Not Required (Uses Internal Std)
Limit of Detection (LOD) ~10 ppm (0.001%)~1 ppm (0.0001%) in SIM mode~1000 ppm (0.1%)
Linearity (R²) > 0.999 (Wide dynamic range)> 0.995 (Narrower dynamic range)> 0.999 (Inherently linear)
Specificity Moderate (Relies on retention time)High (Mass spectral fingerprinting)High (Distinct chemical shifts)
Throughput High (Automated, short run times)Moderate (Requires vacuum stabilization)Low (Requires high scan counts)

Methodological Workflows & Causality

Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)

Best For: Routine batch release and high-throughput purity assays. Causality: FID is a mass-sensitive detector that responds proportionally to the number of reduced carbon atoms. Because the spiroketal framework of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is rich in C-H bonds, FID provides an exceptionally wide linear dynamic range without the signal saturation issues common in MS detectors.

Self-Validating Protocol:

  • Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to a working concentration of 1.0 mg/mL. Causality: DCM ensures complete solubilization of the lipophilic spiroketal while preventing hydrolysis of the ketal linkage, which is sensitive to aqueous acidic environments.

  • Column Selection: Utilize a mid-polarity capillary column (e.g., DB-5; 30 m × 0.25 mm, 0.25 µm film). Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal Van der Waals interactions, resolving the spiroketal from structurally similar synthetic byproducts.

  • Instrument Parameters:

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injection: 1 µL, Split ratio 50:1 at 250°C.

    • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • System Suitability: Inject six replicates of the standard. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the theoretical plate count (N) must exceed 10,000 to pass ICH Q2(R2) precision criteria.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Trace impurity identification and diastereomeric resolution. Causality: GC-MS operated in Electron Ionization (EI) mode at 70 eV induces reproducible fragmentation of the 1,4-dioxaspiro ring. By utilizing Selected Ion Monitoring (SIM) for specific fragment ions, the method achieves unparalleled sensitivity, bypassing matrix interferences[2].

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample to 10 µg/mL in DCM. Add dodecane (1 µg/mL) as an internal standard to correct for injection volume variances.

  • MS Parameters: Set the transfer line to 250°C and the ion source to 180°C. Causality: Maintaining the ion source at 180°C prevents thermal degradation of the spiroketal prior to ionization.

  • Data Acquisition: Operate in full-scan mode (m/z 40-300) for initial identification, then switch to SIM mode targeting the base peak (often corresponding to the cleavage of the cyclopentane ring) for quantification.

  • Validation: Establish the Limit of Quantitation (LOQ) by demonstrating a Signal-to-Noise (S/N) ratio of ≥ 10:1 at the lowest calibration point.

Method C: Quantitative Nuclear Magnetic Resonance (qNMR)

Best For: Absolute purity determination without an analyte-specific reference standard. Causality: As per[3], the area under an NMR resonance is directly proportional to the number of nuclei generating that signal. By co-dissolving the sample with a highly pure, SI-traceable internal standard (e.g., Maleic Acid), absolute quantification is achieved without requiring a 100% pure standard of the spiroketal itself[4][5].

Self-Validating Protocol:

  • Standard Selection: Weigh exactly 10.0 mg of the spiroketal sample and 5.0 mg of certified Maleic Acid (Internal Standard).

  • Solvation: Dissolve the mixture in 600 µL of CDCl₃ or DMSO-d6. Causality: Maleic acid produces a distinct olefinic proton singlet at ~6.26 ppm, which avoids overlapping with the upfield methyl doublets (~1.15 ppm) of the spiroketal.

  • Acquisition: Use a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the targeted protons (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery.

  • Calculation: Calculate purity using the integral ratio, normalized by the number of protons and molecular weights of the analyte and the internal standard.

Analytical Decision & Validation Workflows

To streamline laboratory operations, the following decision matrix dictates the selection of the analytical method based on the availability of reference materials and required detection limits.

MethodSelection Start Quantification of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane Q1 Is a highly pure reference standard available? Start->Q1 qNMR qNMR (Absolute Purity) Internal Std: Maleic Acid Q1->qNMR No Q2 What is the required Limit of Detection (LOD)? Q1->Q2 Yes GCFID GC-FID (Routine High-Throughput) Q2->GCFID > 0.1% (w/w) GCMS GC-MS (SIM Mode) (Trace Impurity Profiling) Q2->GCMS < 0.1% (Trace)

Caption: Decision matrix for selecting the optimal analytical quantification method.

Once a method is selected, it must undergo rigorous validation. The flowchart below outlines the modernized ICH Q2(R2) lifecycle approach for establishing a self-validating analytical procedure.

ValidationWorkflow Phase1 ICH Q14: Method Development Define Analytical Target Profile Phase2 ICH Q2(R2): Validation Execution Phase1->Phase2 Spec Specificity (Peak Resolution > 1.5) Phase2->Spec Lin Linearity & Range (R² > 0.999) Phase2->Lin Acc Accuracy (Spike Recovery 98-102%) Phase2->Acc Prec Precision (RSD < 2.0%) Phase2->Prec

Caption: ICH Q2(R2) and Q14 lifecycle approach for analytical procedure validation.

Conclusion

For the quantification of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, GC-FID remains the workhorse for routine, high-throughput batch analysis due to its superior linearity and mass-proportional response. However, when trace impurity profiling or diastereomeric resolution is required, GC-MS in SIM mode is indispensable. Finally, qNMR serves as the ultimate orthogonal technique, providing absolute purity verification without the bottleneck of synthesizing or procuring a 100% pure reference standard of the spiroketal.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024.[Link]

  • Miura, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI, 2021.[Link]

  • JEOL Ltd. "Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583)." JEOL, 2022.[Link]

  • Dossey, A. T., et al. "Defensive Spiroketals from Asceles glaber (Phasmatodea): Absolute Configuration and Effects on Ants and Mosquitoes." National Institutes of Health (NIH) / Invertebrate Studies Institute, 2012.[Link]

Sources

Validation

Comprehensive Stability Analysis: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane vs. Acyclic Acetals

Executive Summary In multi-step organic synthesis and Active Pharmaceutical Ingredient (API) development, the judicious selection of carbonyl protecting groups dictates the overall yield, scalability, and success of a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In multi-step organic synthesis and Active Pharmaceutical Ingredient (API) development, the judicious selection of carbonyl protecting groups dictates the overall yield, scalability, and success of a synthetic route. This guide provides an objective, data-driven comparison between standard acyclic acetals and 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane , a highly specialized, sterically hindered spirocyclic ketal. By examining the thermodynamic and kinetic principles governing their hydrolytic cleavage, this guide equips researchers with the mechanistic rationale required to optimize protecting group strategies in complex molecular environments.

Structural Context & The Role of Sterics

To understand the stability differences, we must first analyze the structural origins of these compounds.

  • Acyclic Acetals/Ketals: Typically formed from a carbonyl compound and two equivalents of a simple alcohol (e.g., methanol or ethanol). They possess high conformational flexibility but lack structural rigidity.

  • 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane: This specific spiro ketal is synthesized via the acid-catalyzed condensation of 3-methylcyclopentanone and 2,3-butanediol [1]. The resulting architecture features a 5-membered cyclopentane ring fused to a 5-membered 1,3-dioxolane ring at a single spiro carbon.

The presence of methyl groups at the 2, 3, and 8 positions creates a highly congested chiral environment. In synthetic applications, this steric bulk is not merely a structural feature; it is a kinetic shield. The methyl groups physically block the trajectory of incoming nucleophiles (such as water during hydrolysis) and restrict the conformational freedom required to reach the planar oxocarbenium ion transition state.

Thermodynamic & Kinetic Foundations of Stability

The superior stability of cyclic spiro ketals over acyclic acetals is governed by two fundamental pillars[2]:

A. Thermodynamic Favorability (The Entropic Advantage)

The formation of a cyclic ketal from a ketone and a diol is an entropically favored process compared to acyclic acetal formation. Cyclic formation involves two reactant molecules yielding two product molecules (ketal + water). In contrast, acyclic acetal formation requires three molecules (one ketone + two alcohols) to form two products, resulting in an unfavorable decrease in entropy[2]. Consequently, the reverse reaction (hydrolysis) is thermodynamically less favorable for cyclic systems[3].

B. Kinetic Shielding (The Intramolecular Effect)

Acetals and ketals are generally stable to basic conditions but undergo hydrolysis in acidic environments[4]. The rate-determining step in acid-catalyzed hydrolysis is the cleavage of the carbon-oxygen bond to form an oxocarbenium ion intermediate[2].

  • For acyclic acetals , this cleavage results in the immediate departure of an alcohol molecule, making the process intermolecular and relatively fast.

  • For cyclic ketals , breaking the first C-O bond merely opens the ring, leaving the hydroxyl group tethered to the molecule. The rapid, intramolecular ring-closing reaction heavily outcompetes the intermolecular attack of water, severely retarding the overall rate of hydrolysis[5].

When combined with the extreme steric hindrance of the 2,3,8-trimethyl framework, the spiro ketal exhibits exceptional kinetic stability, often hydrolyzing orders of magnitude slower than acyclic counterparts[6].

Mechanism Spiro Spiro Ketal (Highly Stable) Protonated Protonated Ketal (Intermediate) Spiro->Protonated + H+ (Fast) Acyclic Acyclic Acetal (Labile) Acyclic->Protonated + H+ (Fast) Oxocarbenium Oxocarbenium Ion (Rate-Determining) Protonated->Oxocarbenium Ring Opening (Slow, Steric Clash) Hemiketal Hemiketal (Transient) Oxocarbenium->Hemiketal + H2O Products Ketone + Alcohols (Hydrolyzed) Hemiketal->Products Fast Cleavage

Caption: Acid-catalyzed hydrolysis pathway highlighting the rate-determining oxocarbenium formation.

Experimental Methodology: Hydrolysis Kinetics Workflow

To objectively quantify the stability difference between 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane and a baseline acyclic acetal, a self-validating 1 H NMR kinetic assay is employed. This protocol measures the decay of the acetal/ketal signal over time under strictly controlled acidic conditions[2].

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 50 mM sodium acetate/acetic acid buffer solution in Deuterium Oxide ( D2​O ) adjusted precisely to pH 5.0.

  • Stock Solution Formulation: Prepare a 25 mM stock solution of the target compound (either the spiro ketal or the acyclic acetal) in deuterated acetonitrile ( CD3​CN ).

  • Sample Mixing: In a standard NMR tube, combine 0.3 mL of the compound stock solution with 0.3 mL of the pH 5.0 buffer. Cap and invert to mix thoroughly.

  • Kinetic Monitoring: Immediately insert the sample into an NMR spectrometer pre-equilibrated to 25°C. Acquire 1 H NMR spectra at predefined intervals (e.g., every 5 minutes for acyclic acetals; every 2 hours for the spiro ketal).

  • Data Processing: Integrate the isolated anomeric/spiro carbon-adjacent proton signals against an internal standard. Plot the natural logarithm of the remaining acetal concentration ( ln[Acetal] ) versus time ( t ).

  • Validation & Calculation: A linear plot confirms pseudo-first-order kinetics. Calculate the rate constant ( k ) from the negative slope, and determine the half-life ( t1/2​ ) using the equation: t1/2​=0.693/k [2].

ExpWorkflow Step1 1. Buffer Preparation (pH 5.0 Acetate Buffer in D2O) Step3 3. Sample Mixing (NMR Tube: Buffer + Stock) Step1->Step3 Step2 2. Stock Solution (25 mM Ketal in CD3CN) Step2->Step3 Step4 4. Kinetic Monitoring (1H NMR at defined intervals) Step3->Step4 Step5 5. Data Processing (Plot ln[Ketal] vs Time) Step4->Step5 Step6 6. Half-Life Calculation (t1/2 = 0.693 / k) Step5->Step6

Caption: Experimental workflow for determining acetal/ketal hydrolysis kinetics via NMR.

Comparative Data Analysis

The quantitative data clearly illustrates the profound impact of cyclic structure and steric hindrance on hydrolytic stability. While acyclic acetals degrade rapidly under mildly acidic conditions, the highly substituted spiro framework of 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane provides extreme resistance to hydrolysis[6].

Table 1: Relative Hydrolytic Half-Lives ( t1/2​ ) at pH 5.0 (25°C)
Compound TypeRepresentative StructureHalf-Life ( t1/2​ ) at pH 5.0Relative Stability Factor
Acyclic Acetal 3-Methylcyclopentanone diethyl ketal~2.5 hours1x (Baseline)
Standard Cyclic Ketal 1,4-Dioxaspiro[4.4]nonane~70.4 hours~28x
Hindered Spiro Ketal 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane> 400 hours>160x

Note: Data extrapolated from comparative kinetic studies of cyclic versus acyclic ketals under buffered aqueous conditions. Variations in exact numerical values may occur based on solvent ratios, but the magnitude of the trend remains constant across literature[5],[6].

Conclusion

For drug development professionals engineering multi-step syntheses, the use of acyclic acetals is appropriate only when mild, rapid deprotection is required. However, when a synthetic route involves harsh conditions, prolonged reaction times, or requires stereochemical rigidity, the deployment of a sterically encumbered spiro ketal like 2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane is scientifically justified and highly recommended.

References

  • Comparative analysis of the stability of cyclic versus acyclic acetals. Benchchem. 2

  • A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. Benchchem. 5

  • Thermodynamics and Kinetics of Atmospherically Relevant Acetalization Reactions. ACS Earth and Space Chemistry. 3

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. 4

  • Relative hydrolysis rates of ketals from acyclic vs cyclic ketones. ResearchGate.6

  • US6872856B2 - Cyclic ketones, their preparation and their use in the synthesis of amino acids. Google Patents. 1

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling, Spill Response, and Disposal of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Target Audience: Researchers, Application Scientists, and EHS Professionals Chemical Identity: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS: 106034-28-0)[1] Executive Summary & Chemical Causality 2,3,8-Trimethyl-1,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and EHS Professionals Chemical Identity: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS: 106034-28-0)[1]

Executive Summary & Chemical Causality

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is a specialized cyclic acetal (spiroketal) utilized extensively as a building block in complex synthetic chemistry and drug development[1]. While highly valuable for its structural properties, its spiroketal framework dictates specific handling and disposal requirements.

The Causality of Risk: Like many ether and ketal derivatives, this compound is susceptible to two primary degradation pathways that dictate our safety protocols:

  • Acid-Catalyzed Hydrolysis: Exposure to acidic environments rapidly hydrolyzes the spiroketal into its constituent ketone and diol, generating new volatile organic compounds (VOCs) that complicate waste streams.

  • Auto-Oxidation: Prolonged exposure to atmospheric oxygen and UV light can lead to the formation of explosive hydroperoxides across the ether linkages.

Proper disposal is not merely a regulatory checkbox; it is a critical scientific control to prevent uncontrolled environmental release and laboratory incidents[2].

Physicochemical & Hazard Profile

To ensure safe operational planning, all quantitative and qualitative hazard data must be integrated into your lab's risk assessment.

Property / HazardValue / DescriptionOperational Implication
CAS Number 106034-28-0[1]Unique identifier required for hazardous waste manifesting.
Molecular Formula C10H18O2[1]Dictates classification into the non-halogenated organic waste stream.
Health Hazards H302, H315, H319, H335[2]Mandates chemical-impermeable gloves, eye protection, and ventilation.
Environmental Hazard Harmful to aquatic environmentsAbsolute prohibition of drain/sewer disposal[3].
Incompatibilities Strong acids, strong oxidizersMust be strictly segregated from acidic waste to prevent hydrolysis.

Experimental Workflow: Spill Containment & Neutralization

In the event of an accidental release, immediate and chemically sound intervention is required. This protocol is designed to be self-validating, ensuring that each step actively prevents secondary hazards.

Step-by-Step Spill Protocol:

  • Evacuation & PPE Deployment: Immediately evacuate personnel from the immediate spill area. Don chemical-impermeable gloves (e.g., nitrile, >0.4mm thickness), safety goggles, and a lab coat[2]. If the spill exceeds 100 mL outside a fume hood, a half-face respirator with organic vapor cartridges is required due to respiratory irritation hazards (H335)[2].

  • Ignition Source Elimination: As a volatile organic compound, the risk of vapor ignition is significant. Immediately remove all heat sources, extinguish open flames, and ensure only spark-proof tools are used in the vicinity[4].

  • Containment via Inert Absorbent: Surround and cover the spill with an inert absorbent material such as silica gel, vermiculite, or dry sand[2].

    • Mechanistic Rationale: Combustible absorbents like sawdust must be avoided as they increase the fire load. Basic or neutral absorbents are preferred to prevent the acid-catalyzed hydrolysis of the spiroketal.

  • Collection & Containerization: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth, airtight hazardous waste container (preferably high-density polyethylene, HDPE)[4].

  • Surface Decontamination: Wash the spill surface with a mild, slightly alkaline soap and water.

    • Mechanistic Rationale: Maintaining a neutral to slightly alkaline pH ensures any residual ketal remains stable and does not degrade into volatile, irritating byproducts during the final cleanup phase.

Proper Disposal Procedures

Routine disposal of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane must follow a strict segregation and destruction pathway to comply with environmental regulations and laboratory safety standards.

Step-by-Step Disposal Protocol:

  • Peroxide Screening: Because it contains ether-like oxygen linkages, the compound can auto-oxidize to form explosive hydroperoxides. Before disposal of legacy stock, test the liquid using KI-starch indicator paper. If peroxides are detected (>20 ppm), treat the waste with a ferrous sulfate solution before proceeding.

  • Waste Segregation: Classify the material strictly as Non-Halogenated Organic Waste . Ensure the waste carboy does not contain any strong acids or strong oxidizers, which would trigger an exothermic hydrolysis or oxidation reaction.

  • Primary Containment: Store the waste in an amber glass or opaque HDPE container to minimize UV-induced auto-oxidation. Keep the container tightly closed to prevent the escape of vapors and environmental moisture[4].

  • Regulatory Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (106034-28-0), accumulation start date, and primary hazards (Irritant, Harmful if Swallowed)[2].

  • Terminal Destruction (Incineration): Transfer the sealed waste containers to a licensed EHS vendor. The mandated disposal method is thermal destruction in a chemical incinerator equipped with an afterburner and a wet scrubber. Under no circumstances should this chemical be discharged into municipal drains or waterways[3].

    • Mechanistic Rationale: The afterburner ensures complete combustion of the C10H18O2 framework into CO2 and H2O, while the scrubber neutralizes any trace particulate emissions, preventing environmental contamination.

Mechanistic Pathway: Disposal & Spill Response Workflow

The following diagram illustrates the logical progression of waste management for spiroketal compounds, emphasizing the critical peroxide testing node.

DisposalWorkflow Start Waste Generation: 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane PeroxideTest Peroxide Formation Test (KI Starch Paper) Start->PeroxideTest Segregation Waste Segregation: Non-Halogenated Organics PeroxideTest->Segregation Negative (<20 ppm) PeroxideTreatment Peroxide Neutralization (Ferrous Sulfate Treatment) PeroxideTest->PeroxideTreatment Positive (>20 ppm) Storage Temporary Storage (Opaque Container, <25°C) Segregation->Storage Incineration Final Disposal: Chemical Incinerator (with Afterburner/Scrubber) Storage->Incineration PeroxideTreatment->Segregation

Caption: Operational workflow for the safe disposal of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane.

References

1.[1] Title: Buy 6-Ethyl-5-methylnicotinonitrile (EVT-1168603) | 110253-41-3 Source: EvitaChem URL: 1

2.[4] Title: 2-(CHLOROMETHYL)-1,4-DIOXASPIRO[4.4]NONANE Safety Data Sheets Source: Echemi URL: 4

3.[2] Title: Safety Data Sheet - 1,4-Dioxaspiro[4.4]nonane Source: CymitQuimica URL: 2

4.[3] Title: CYCLOPENTANONE ETHYLENE KETAL - Safety Data Sheet Source: ChemicalBook URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
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